5-Dehydroxy (3S)-Atorvastatin-d5
Description
Properties
Molecular Formula |
C₃₃H₃₀D₅FN₂O₄ |
|---|---|
Molecular Weight |
547.67 |
Synonyms |
(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid-d5; |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of 5-Dehydroxy (3S)-Atorvastatin-d5
The following technical guide is structured to serve as a definitive reference for the chemical entity 5-Dehydroxy (3S)-Atorvastatin-d5 . It moves beyond basic catalog definitions to explore the structural implications, synthesis logic, and analytical utility of this stable isotope-labeled standard.
Content Type: Technical Reference & Analytical Guide Subject: Stable Isotope Internal Standard (IS) for Atorvastatin Impurity Profiling[1][2]
Executive Summary & Chemical Identity
This compound is a highly specialized Deuterium-labeled reference standard.[1][2] It is the stable isotope analog of 5-Dehydroxy Atorvastatin , a process-related impurity and degradation product of the blockbuster statin drug, Atorvastatin (Lipitor).[1][2]
This molecule is critical in bioanalytical workflows (LC-MS/MS) for quantifying trace impurities in drug substances.[1][2] The "d5" labeling provides a distinct mass shift (+5 Da) to differentiate the standard from the native impurity while maintaining identical chromatographic behavior.[1][2]
Structural Nomenclature & Properties
| Property | Specification |
| Common Name | This compound |
| Chemical Name | (3S)-7-[2-(4-fluorophenyl)-3-(phenyl-d5)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3-hydroxyheptanoic acid |
| Molecular Formula | C₃₃H₃₀D₅FN₂O₄ |
| Molecular Weight | 547.67 g/mol (approx.)[1][2][3][4] |
| Parent Drug | Atorvastatin Calcium (Lipitor) |
| Key Modification 1 | 5-Dehydroxy: Loss of the hydroxyl group at position 5 of the heptanoic acid side chain (replaced by methylene).[1][2] |
| Key Modification 2 | (3S)-Stereochemistry: Specific enantiomeric configuration at the remaining chiral center (C3).[1][2] |
| Key Modification 3 | d5-Labeling: Pentadeuterated phenyl ring (attached to C3 of the pyrrole core).[1][2] |
Structural Elucidation & Logic
The structural integrity of this molecule is defined by three distinct regions. Understanding these regions is vital for interpreting MS/MS fragmentation patterns.[1][2]
The "5-Dehydroxy" Modification
Standard Atorvastatin possesses a 3,5-dihydroxyheptanoic acid side chain.[1] The biological activity (HMG-CoA reductase inhibition) relies heavily on this 3,5-diol structure mimicking the intermediate of mevalonate synthesis.[1][2]
-
In this compound: The C5 hydroxyl is absent, resulting in a 3-hydroxyheptanoic acid chain.[1][2]
-
Implication: This modification significantly increases lipophilicity (LogP) compared to the parent drug and alters the fragmentation pathway by removing a water loss channel common in statin MS spectra.[1][2]
The Deuterium Labeling (d5)
The five deuterium atoms are located on the phenyl ring at the 3-position of the pyrrole core .[1][2]
-
Why here? Placing the label on the core phenyl ring is metabolically stable.[1][2] Labels on the acidic side chain could exchange with solvent protons, and labels on the isopropyl group could be subject to metabolic oxidation.[1][2]
-
Mass Shift: The [M+H]⁺ ion shifts from ~543 (unlabeled impurity) to ~548 (labeled standard).[1][2]
Stereochemistry (3S)
Standard Atorvastatin has a (3R, 5R) configuration.[1][2]
-
The (3S) designation in this standard indicates it is used to quantify the specific (3S) isomer of the 5-dehydroxy impurity.[1][2]
-
Note: In chiral chromatography, the (3S) and (3R) enantiomers of the 5-dehydroxy analog are separable.[1][2] Using the correct enantiomeric standard is crucial for regulatory compliance if the impurity is chiral.[1][2]
Formation & Synthesis Pathways
The 5-dehydroxy impurity typically arises during the synthesis of the atorvastatin side chain or via reductive degradation.[1][2]
Visualizing the Relationship
The following diagram illustrates the structural relationship between the parent drug, the impurity, and the d5-standard.[1][2]
Figure 1: Structural evolution from Atorvastatin to the 5-Dehydroxy impurity and its corresponding d5-labeled internal standard.[1][2][5]
Analytical Application: LC-MS/MS Protocol
To utilize this compound effectively, a validated LC-MS/MS method is required.[1][2][3] The standard corrects for ionization suppression/enhancement caused by the matrix (plasma or formulation excipients).[1][2]
Sample Preparation Strategy
Principle: Since the molecule is lipophilic (due to the loss of one OH), liquid-liquid extraction (LLE) or protein precipitation (PPT) is preferred over simple dilution.[1][2]
-
Stock Solution: Dissolve 1 mg of this compound in Methanol (MeOH) . Avoid pure water due to low solubility.[1][2]
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water.
-
Spiking: Add 50 µL of Working Standard to 200 µL of sample (plasma/formulation).
-
Extraction: Precipitate with cold Acetonitrile (1:3 ratio), vortex, and centrifuge at 10,000 x g for 10 mins. Inject supernatant.[1][2]
LC-MS/MS Parameters (Recommended)
This protocol is designed for high sensitivity and separation from the parent drug.[1][2]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: Ramp to 90% B; 5-6 min: Hold 90% B. |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode (ESI+) |
| MRM Transition (Quant) | 548.3 → 445.3 (Loss of side chain + H₂O) |
| MRM Transition (Qual) | 548.3 → 255.1 (Fluorophenyl fragment) |
Fragmentation Pathway Logic
Understanding the Multiple Reaction Monitoring (MRM) transitions ensures you are tracking the correct species.[1][2]
Figure 2: Proposed MS/MS fragmentation pathway for the d5-labeled standard.[1][2]
Critical Handling & Stability
The "5-Dehydroxy" analog lacks the 5-hydroxyl group, making it chemically distinct from the parent lactone or acid forms.[1][2]
-
Lactonization Risk: Unlike Atorvastatin, which easily lactonizes between the C3-OH and C5-COOH (delta-lactone), the 5-Dehydroxy analog cannot form a delta-lactone because the C5-OH is missing.[1][2]
-
Solubility: The removal of a polar hydroxyl group makes this compound more hydrophobic .[1][2] Ensure organic solvent percentage is >50% in stock solutions to prevent precipitation.[1][2]
-
Light Sensitivity: Like all atorvastatin derivatives, the pyrrole core is sensitive to photo-oxidation.[1][2] Store in amber vials at -20°C .
References
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Veeprho Pharmaceuticals. this compound Structure and Impurity Profile.[1][2][6] Retrieved from [1][2]
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Clearsynth. this compound (Catalog No.[1][2][6] CS-T-101614).[1][2][7] Retrieved from [1][2]
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PubChem. this compound (CID 169437286).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]
-
MedChemExpress. Atorvastatin-d5 Hemicalcium and Related Isotopes. Retrieved from [1][2]
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Solubility properties of 5-Dehydroxy (3S)-Atorvastatin-d5 in methanol
An In-Depth Technical Guide to the Solubility Properties of 5-Dehydroxy (3S)-Atorvastatin-d5 in Methanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in methanol. As a deuterated analog of a key atorvastatin variant, this compound is critical for its role as an internal standard in pharmacokinetic and metabolic studies utilizing mass spectrometry. The solubility of this standard in a suitable organic solvent like methanol is a foundational parameter that dictates the accuracy, precision, and reliability of quantitative bioanalysis. This document delves into the theoretical principles governing its solubility, presents a rigorous, field-proven experimental protocol for its determination, and discusses the practical implications of this data for researchers, analytical chemists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction to this compound
The Parent Compound: Atorvastatin
Atorvastatin is a highly effective synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It functions as a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition leads to a reduction in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, thereby mitigating the risk of cardiovascular diseases.[1] The parent drug, typically administered as a calcium salt, is categorized as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[4]
Structural Analysis of the Deuterated Variant
The specific compound of interest, this compound, possesses three key structural modifications from the active (3R, 5R)-Atorvastatin parent molecule:
-
5-Dehydroxy Modification : This signifies the absence of the hydroxyl group at the 5-position of the heptanoic acid side chain. The removal of this polar functional group increases the molecule's overall lipophilicity, which can significantly alter its solubility profile compared to the parent dihydroxy acid form.
-
(3S) Stereochemistry : Atorvastatin has two chiral centers at the 3 and 5 positions of the side chain. This variant possesses the (3S) configuration, making it a diastereomer of the pharmacologically active form. Different stereoisomers can exhibit distinct physicochemical properties, including crystal lattice energy and solvation characteristics, which in turn affect solubility.
-
Deuterium Labeling (-d5) : The "-d5" designation indicates that five hydrogen atoms within the molecule have been replaced with deuterium atoms.[5] This isotopic substitution creates a stable, heavier version of the molecule with identical chemical reactivity. Its primary application is as an internal standard in quantitative analysis by mass spectrometry (LC-MS/MS), allowing for precise correction of sample loss during extraction and ionization variability.[6][7]
The Critical Role of Methanol as a Solvent
Methanol is a polar, protic organic solvent widely used in analytical chemistry. For a compound like this compound, determining its solubility in methanol is paramount for several reasons:
-
Stock Solution Preparation : As an analytical standard, the compound is typically first dissolved in an organic solvent to create a concentrated stock solution. Methanol is an excellent candidate, as atorvastatin calcium is known to be freely soluble in it.[8][9][10][11]
-
Analytical Method Development : Methanol is a common mobile phase component in reverse-phase high-performance liquid chromatography (RP-HPLC), a standard technique for analyzing atorvastatin and its metabolites.[2][12]
-
Ensuring Homogeneity : A well-defined solubility limit prevents the accidental creation of supersaturated or partially dissolved standard solutions, which are a primary source of error in calibration and quantification.
Theoretical Principles of Solubility
Physicochemical Drivers of Dissolution
The solubility of this compound in methanol is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. While the dehydroxy modification removes a key hydrogen-bond donor/acceptor site, the molecule retains other polar functionalities (e.g., the carboxylic acid, amide, and fluorine atom) that can interact favorably with methanol's hydroxyl group through hydrogen bonding and dipole-dipole interactions. The non-polar regions of the atorvastatin backbone will interact with methanol's methyl group via van der Waals forces. Given that atorvastatin itself is highly soluble in methanol, it is anticipated that this more lipophilic analog will also exhibit high solubility.[9][13]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug development and analytical science, it is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid compound.[14][15] This value is a fundamental, intrinsic property of the compound and is essential for preparing stable, long-term stock solutions.
-
Kinetic Solubility : This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate when diluted into an aqueous medium.[16][17] While useful for high-throughput screening in early discovery, it often overestimates the true equilibrium solubility and can lead to the creation of unstable, supersaturated solutions.[14][15]
For the purpose of preparing a reliable analytical standard, determining the thermodynamic solubility is the only acceptable approach.
Experimental Determination of Thermodynamic Solubility
Rationale for Method Selection: The Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility.[18] It directly measures the concentration of a saturated solution that is in equilibrium with an excess of the solid material. This method is chosen for its accuracy, reliability, and its ability to ensure that true equilibrium is achieved.
Experimental Workflow
The following diagram outlines the key stages of the isothermal shake-flask method for determining the solubility of this compound in methanol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound (solid, >98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker/incubator
-
High-speed centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes (Class A)
-
HPLC system with UV detector
Protocol:
-
Preparation of Slurries : Add an excess amount of solid this compound to a series of glass vials (perform in triplicate). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 20-30 mg in 5 mL of methanol).
-
Solvent Addition : Accurately dispense a known volume of methanol into each vial.
-
Equilibration : Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a moderate speed for a minimum of 24 hours. Causality Note: A 24-48 hour period is typically sufficient for most compounds to reach equilibrium. A longer duration may be needed for compounds with very slow dissolution kinetics.
-
Phase Separation : After equilibration, remove the vials and centrifuge them at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection : Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant. Pass this aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Trustworthiness Note: This dual centrifugation-filtration step is critical to ensure the analyzed sample is free of solid microparticles, which would falsely elevate the measured solubility.
-
Dilution : Prepare a precise serial dilution of the filtered supernatant using methanol to bring the concentration into the linear range of the analytical method.
-
Quantification via HPLC-UV : Analyze the diluted samples using a validated HPLC-UV method. A typical method for atorvastatin-related compounds is provided below for guidance.
| HPLC Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 4.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 247 nm[10][19] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
-
Calibration and Calculation : Construct a calibration curve using accurately prepared standards of this compound. Use the regression equation to calculate the concentration in the diluted samples and, by applying the dilution factor, determine the final solubility in mg/mL.
Protocol Self-Validation
To ensure the trustworthiness of the results, the following checks must be performed:
-
Confirmation of Equilibrium : Collect and analyze samples at multiple time points (e.g., 24 and 48 hours). The solubility value should be consistent between these points, indicating that equilibrium has been reached.
-
Solid Phase Analysis : After the experiment, the remaining solid material can be analyzed using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or solvate transformation has occurred during the experiment.
Data Presentation and Interpretation
Quantitative results from the solubility study should be summarized clearly.
Table 1: Thermodynamic Solubility of this compound in Methanol at 25°C
| Replicate | Measured Solubility (mg/mL) |
| 1 | Value |
| 2 | Value |
| 3 | Value |
| Mean | Mean Value |
| Std. Dev. | Standard Deviation |
Interpretation: Based on the known "freely soluble" nature of atorvastatin calcium in methanol (defined as 100-1000 mg/mL), it is highly probable that this compound will also exhibit high solubility in this range.[8][9] The removal of a hydroxyl group may slightly modulate the final value, but it is unlikely to shift it into a lower solubility category. This high solubility confirms methanol as an excellent solvent for preparing concentrated stock solutions for analytical purposes.
Practical Applications and Implications
The experimentally determined solubility value is not merely an academic figure; it is a critical parameter that directly informs key laboratory practices.
Caption: Relationship between Solubility Data and Applications.
Preparation of Analytical Stock Solutions
A cardinal rule in preparing analytical standards is to work well below the thermodynamic solubility limit to ensure long-term stability and prevent precipitation due to minor temperature fluctuations.
-
Recommendation : Prepare stock solutions at a concentration no higher than 80% of the determined thermodynamic solubility. For example, if the measured solubility is 150 mg/mL, a safe and robust stock concentration would be ≤120 mg/mL.
Use in Bioanalytical Methods
In LC-MS/MS methods for pharmacokinetic analysis, this deuterated standard is spiked into biological samples (e.g., plasma).[20] The stock solution is used to prepare the spiking solutions. An accurate stock concentration is the foundation of the entire quantitative assay; any error at this stage will propagate through all subsequent results.
Conclusion
The determination of the thermodynamic solubility of this compound in methanol is a fundamental prerequisite for its use as a reliable internal standard in scientific research. By employing a robust, self-validating methodology like the isothermal shake-flask method, researchers can obtain an accurate solubility value. This data provides the confidence needed to prepare stable, homogeneous, and accurate standard solutions, thereby upholding the integrity of quantitative bioanalytical studies and contributing to the successful development of pharmaceutical agents.
References
Please note: The URLs provided are active as of the generation date of this document and have been selected to prioritize a working landing page.
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Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Liang, G. Y., Sun, W. J., Ai, Z. W., Liu, J. P., Ruan, C. Y., & Jiang, C. J. (n.d.). Effect of Surfactants on the Solubility of Atorvastatin Calcium. Modern Applied Science. [Link]
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Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Lipitor (Atorvastatin Calcium) Tablets Label. (n.d.). U.S. Food and Drug Administration. [Link]
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Song, M., Gao, X., Hang, T., & Wu, G. (2012). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 4(6), 1699-1704. [Link]
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Al-khedairy, E. B. (2009). ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF DIFFERENT FORMS OF ATORVASTATIN CALCIUM IN DIRECT COMPRESSION TABLET FORMULAS. Farmacia Journal, 57(3). [Link]
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Sharma, M., Kori, M. L., & Singh, S. (2019). Various analytical methods for analysis of atorvastatin: A review. ResearchGate. [Link]
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Singh, S., et al. (2024). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Jemal, M., et al. (2003). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC-MS-MS. SciSpace. [Link]
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Sharma, M., Kori, M.L., & Singh, S. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 978-984. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
- Richter, G., et al. (2013). Process for the preparation of amorphous calcium salt of atorvastatin.
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Althanoon, Z., et al. (2020). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Systematic Reviews in Pharmacy, 11(7), 38-46. [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
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Oesterle, A., et al. (2017). Hydrophilic or Lipophilic Statins? PMC - NIH. [Link]
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Ghaffari, F., et al. (2012). Solubility of some statin drugs in supercritical carbon dioxide and representing the solute solubility data with several density. The Journal of Supercritical Fluids, 65, 83-89. [Link]
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Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 659, 124233. [Link]
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ResearchGate. (n.d.). Qualitative solubility of atorvastatin calcium in different solvents. [Link]
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Karaźniewicz-Łada, M., et al. (2016). The polymorphism of statins and its effect on their physicochemical properties. Polymers in Medicine, 46(3), 127-133. [Link]
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Jouyban, A., & Fakhree, M. A. A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
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ResearchGate. (n.d.). Variability of Statin Lipophilicity. The solubilities of various... [Link]
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Maklakova, S. Y., et al. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Medicinal Chemistry, 13(12), 1546-1554. [Link]
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Mason, R. P., et al. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. MDPI. [Link]
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Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. ResearchGate. [Link]
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Kumar, S., et al. (2019). Enhancement of Solubility and Dissolution Rate of Atorvastatin Using Solid Dispersion. Research Journal of Pharmaceutical Dosage Forms and Technology, 11(2), 105-110. [Link]
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Chadha, R., et al. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. PMC - NIH. [Link]
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de Campos, V. E. B., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. PMC - NIH. [Link]
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Jaber, A. K., & Al-Janabi, A. H. (2022). Method Of The Development And Validation For The Determination Of Atorvastatin In Both Bulk And Commercially Pharmaceutical Products. International Journal of Drug Delivery Technology, 12(1), 221-226. [Link]
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Uddin, M. S., et al. (2014). In vitro dissolution study of atorvastatin binary solid dispersion. PMC - NIH. [Link]
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An In-depth Technical Guide to the Identification of Atorvastatin Degradation Products and Metabolites
Foreword: The Imperative of Purity and Metabolic Fate in Drug Development
In the landscape of modern pharmaceuticals, Atorvastatin stands as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2] Its efficacy as an HMG-CoA reductase inhibitor is well-established.[2][3] However, for the researchers, scientists, and drug development professionals who ensure the safety and quality of this vital medication, the story extends far beyond its primary mechanism of action. The intrinsic stability of the Atorvastatin molecule and its metabolic journey within the human body are of paramount importance. This guide provides a deep dive into the identification and characterization of Atorvastatin's degradation products and metabolites, offering not just protocols, but the scientific rationale that underpins these critical investigations. Our approach is grounded in the principles of regulatory compliance, particularly the International Council for Harmonisation (ICH) guidelines, which mandate a thorough understanding of any impurity or metabolite that could impact the safety and efficacy of a drug product.[4][5][6]
Part 1: Unveiling Instability - Forced Degradation Studies of Atorvastatin
Forced degradation, or stress testing, is a pivotal exercise in drug development. It is the deliberate exposure of a drug substance to conditions more severe than accelerated stability studies to predict its degradation pathways and to develop stability-indicating analytical methods.[7][8] For Atorvastatin, a compound susceptible to hydrolysis and photo-oxidation, this process is particularly revealing.[7][8][9]
The "Why": Rationale Behind Stress Conditions
The choice of stressors is not arbitrary; it is a simulation of the potential environmental and physiological challenges the drug may encounter.
-
Acid and Base Hydrolysis: Mimics potential exposure to the pH extremes of the gastrointestinal tract and evaluates the stability of ester or amide linkages. Atorvastatin has been shown to be particularly sensitive to acidic conditions.[10][11][12]
-
Oxidation: Simulates exposure to atmospheric oxygen or oxidative biological environments.
-
Thermal Stress: Assesses the impact of heat during manufacturing, transport, and storage.
-
Photolysis: Evaluates the effect of light exposure, a critical factor for photosensitive molecules.
Experimental Protocol: A Validated Approach to Forced Degradation
The following protocol outlines a robust methodology for conducting forced degradation studies on Atorvastatin.
Objective: To generate and identify the primary degradation products of Atorvastatin under various stress conditions.
Materials:
-
Atorvastatin Calcium reference standard
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or Ammonium formate (for mobile phase)
-
Class A volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of Atorvastatin Calcium in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the Atorvastatin solution with an equal volume of 1M HCl. Incubate at room temperature for a specified period (e.g., 48 hours), with periodic sampling.[11]
-
Base Hydrolysis: Mix the Atorvastatin solution with an equal volume of 1M NaOH. Incubate at room temperature for a specified period (e.g., 48 hours), with periodic sampling.[11] Note: Some studies show Atorvastatin to be relatively stable under basic conditions.[10][11]
-
Oxidative Degradation: Mix the Atorvastatin solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified period (e.g., 48 hours), with periodic sampling.[11]
-
Thermal Degradation: Place the Atorvastatin solution in a thermostatically controlled oven at a high temperature (e.g., 100°C) for a specified period (e.g., 48 hours).[11]
-
Photolytic Degradation: Expose the Atorvastatin solution to a UV light source (e.g., 254 nm) or a photostability chamber for a defined duration.[13][14]
-
-
Neutralization: For acid and base-stressed samples, neutralize the solution with an appropriate volume of base or acid, respectively, before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
Atorvastatin Degradation Pathways
The primary degradation pathways for Atorvastatin involve hydrolysis, particularly under acidic conditions, leading to the formation of Atorvastatin lactone.[15][16] Photodegradation can also lead to a complex mixture of products.[13][14][17]
Diagram: Atorvastatin Degradation Pathways
Caption: Major degradation pathways of Atorvastatin under stress conditions.
Data Presentation: Key Degradation Products
| Degradation Product | Formation Condition | Analytical Identification | Notes |
| Atorvastatin Lactone | Acidic Hydrolysis, Thermal Stress | HPLC, LC-MS/MS.[15] | A common degradation product formed through intramolecular esterification.[15][16] |
| Dehydrated Lactone | Strong Acidic Conditions | NMR, Crystal Structure Analysis.[12] | Further degradation product of the lactone.[12] |
| Photodegradation Products | UV Light Exposure | LC-TOF-MS.[14] | A complex mixture including decarboxylated, dehydrated, and ring-opened structures.[14][17] Some photoproducts may exhibit increased toxicity.[13] |
| Oxidative Degradation Products | Oxidation (e.g., H₂O₂) | LC-MS | Can include epoxide impurities which may have genotoxic potential.[9] |
Part 2: The Metabolic Fate of Atorvastatin
Upon oral administration, Atorvastatin undergoes extensive first-pass metabolism in the liver, a process that significantly influences its therapeutic efficacy and potential for drug-drug interactions.[18][19] Understanding these metabolic pathways is crucial for predicting drug clearance, identifying active metabolites, and assessing potential safety concerns.
The "Why": Importance of Metabolite Identification
-
Efficacy: Atorvastatin is metabolized into active metabolites that contribute significantly to its cholesterol-lowering effects.[18][20][21]
-
Safety: Metabolites can sometimes have their own pharmacological or toxicological profiles.
-
Drug-Drug Interactions: The primary metabolizing enzymes, particularly Cytochrome P450 3A4 (CYP3A4), are common pathways for many drugs, creating a potential for interactions.[18][19][22]
Primary Metabolic Pathways
Atorvastatin's metabolism is a multi-step process involving oxidation and conjugation.
-
Phase I Metabolism (Oxidation): The initial and most critical step is the hydroxylation of Atorvastatin by CYP3A4, and to a lesser extent CYP3A5, in the liver.[19][22][23] This results in the formation of two major active metabolites:
-
Phase II Metabolism (Conjugation): Atorvastatin and its hydroxylated metabolites can undergo glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3.[3][23][24] This conjugation reaction increases the water solubility of the compounds, facilitating their excretion.
-
Lactonization: Atorvastatin and its metabolites exist in equilibrium with their corresponding inactive lactone forms.[20][25] This conversion can be pH-dependent or enzymatic.[20][24]
Diagram: Atorvastatin Metabolic Pathways
Caption: Key metabolic pathways of Atorvastatin in the liver.
Experimental Protocol: Metabolite Identification in Human Plasma
Objective: To identify and quantify Atorvastatin and its major metabolites in human plasma.
Methodology: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the gold standard for this analysis due to its high sensitivity and selectivity.[26][27][28]
Procedure:
-
Sample Collection: Collect blood samples from subjects at various time points after Atorvastatin administration. Process the blood to obtain plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Add an extraction solvent (e.g., ethyl acetate) and vortex thoroughly to extract the analytes.[27]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Atorvastatin, o-OH-ATV, p-OH-ATV, and the internal standard.
-
-
Data Presentation: Major Atorvastatin Metabolites
| Metabolite | Enzyme(s) Involved | Activity | Analytical Identification |
| ortho-hydroxy Atorvastatin | CYP3A4, CYP3A5.[19][22] | Active.[18][20] | UPLC-MS/MS.[27][28] |
| para-hydroxy Atorvastatin | CYP3A4, CYP3A5.[19][22] | Active.[18][20] | UPLC-MS/MS.[27][28] |
| Atorvastatin Acyl Glucuronide | UGTs (e.g., UGT1A3).[20][24] | Inactive | LC-MS/MS.[24] |
| Atorvastatin Lactone | Enzymatic/pH-dependent | Inactive | HPLC, LC-MS/MS.[20][24] |
Conclusion: A Holistic View for Drug Quality and Safety
The comprehensive identification of Atorvastatin's degradation products and metabolites is not merely an academic exercise; it is a regulatory necessity and a cornerstone of ensuring patient safety. By employing systematic forced degradation studies and advanced analytical techniques like UPLC-MS/MS, we can construct a detailed impurity profile and understand the metabolic fate of this critical drug. This knowledge empowers drug developers to formulate more stable products, predict potential drug-drug interactions, and ultimately, deliver safer and more effective therapies to patients worldwide.
References
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SciSpace. (n.d.). Forced degradation study of statins: a review. Retrieved from [Link]
- Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 81(1), 93-114.
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Wikipedia. (n.d.). Atorvastatin. Retrieved from [Link]
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ClinPGx. (n.d.). Atorvastatin Pathway, Pharmacokinetics. Retrieved from [Link]
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AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
- Park, J. E., et al. (2008).
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Dr.Oracle. (2025, August 18). How is atorvastatin (Lipitor) metabolized in the liver? Retrieved from [Link]
- Al-Aani, H., & Al-Rekabi, M. (2017). Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage Conditions. IOSR Journal of Pharmacy, 7(12), 34-39.
- Goosen, T. C., et al. (2007). Atorvastatin glucuronidation is minimally and nonselectively inhibited by the fibrates gemfibrozil, fenofibrate, and fenofibric acid. Drug Metabolism and Disposition, 35(8), 1315-1324.
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MDPI. (2021, June 1). Atorvastatin. Retrieved from [Link]
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SlideShare. (n.d.). ICH guidelines on impurities in new drug products.pptx. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic pathway of atorvastatin in human liver microsomes. Retrieved from [Link]
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StatPearls. (2025, August 3). Atorvastatin. Retrieved from [Link]
- Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences, 11, 489-499.
- Liptrott, N. J., et al. (2012). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 167(6), 1323-1335.
-
MicroSolv Technology Corporation. (n.d.). Atorvastatin Forced Degradation by LCMS. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Atorvastatin Glucuronidation Is Minimally and Nonselectively Inhibited by the Fibrates Gemfibrozil, Fenofibrate, and Fenofibric Acid. Retrieved from [Link]
-
YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
- Stanetty, C., et al. (2014). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 10, 2198-2204.
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ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
- Ancuta, C., et al. (2014). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules, 19(11), 18349-18363.
-
ResearchGate. (n.d.). Atorvastatin metabolism to ortho or para hydroxy atorvastatin by CYP3A4. Retrieved from [Link]
- Miron, A., et al. (2022). Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry. Antioxidants, 11(8), 1530.
- Li, Y., et al. (2018).
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Forced Degradation Study of Statins. Retrieved from [Link]
-
Veeprho. (n.d.). Atorvastatin Lactam Lactone | CAS 1795791-15-9. Retrieved from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2018, November 15). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Retrieved from [Link]
-
Academia.edu. (n.d.). Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters. Retrieved from [Link]
-
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
- Google Patents. (n.d.). US8044086B2 - Oxidative degradation products of atorvastatin calcium.
- de Oliveira, A. C. C., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1449-1456.
-
ResearchGate. (2024, March 13). (PDF) Effects of atorvastatin and its photoproducts on three trophic levels of the aquatic food web and identification of the major photoproducts. Retrieved from [Link]
-
ResearchGate. (n.d.). Various analytical methods for analysis of atorvastatin: A review. Retrieved from [Link]
-
Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Retrieved from [Link]
-
arXiv. (2022, August 16). [2208.07987] Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals that the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). RP-HPLC method for the determination of atorvastatin calcium and nicotinic acid in combined tablet dosage form. Retrieved from [Link]
-
SciSpace. (n.d.). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Retrieved from [Link]
-
SpringerLink. (n.d.). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Retrieved from [Link]
-
Reactome. (n.d.). Atorvastatin ADME. Retrieved from [Link]
-
ResearchGate. (2016, March 15). (PDF) Quantitative Determination of Atorvastatin, Ortho-Hydroxy Atorvastatin, Para-Hydroxy Atorvastatin in Human Plasma Using Rosuvastatin As Internal Standard By LC-MS/MS. Retrieved from [Link]
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The Gold Standard: A Technical Guide to Understanding the Deuterium Labeling Position in Atorvastatin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Precision in Bioanalysis
In the landscape of modern drug development and clinical pharmacology, the accurate quantification of xenobiotics in biological matrices is paramount. This necessity is particularly pronounced in the study of widely prescribed drugs such as Atorvastatin, a potent inhibitor of HMG-CoA reductase.[1] The intricate metabolic pathways and pharmacokinetic profiles of such drugs demand analytical methodologies of the highest precision and reliability. It is in this context that isotopically labeled internal standards, particularly deuterated analogs, have emerged as the gold standard. This guide provides an in-depth technical exploration of Atorvastatin-d5, focusing on the strategic placement of its deuterium labels and the profound implications for its use as an internal standard in mass spectrometry-based bioanalysis.
The Chemical Architecture of Atorvastatin-d5: A Deliberate Design
Atorvastatin-d5 is a stable isotope-labeled analog of Atorvastatin where five hydrogen atoms have been replaced by deuterium atoms. The precise location of this pentadeuteration is on the phenyl group attached to the 3-position of the pyrrole core.
IUPAC Name: (3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
This specific placement is not arbitrary; it is a deliberate and strategic choice rooted in a deep understanding of Atorvastatin's metabolic fate and the principles of the kinetic isotope effect.
The Rationale for Phenyl Ring Deuteration: Navigating the Metabolic Labyrinth
The efficacy and reliability of a deuterated internal standard hinge on the metabolic stability of its isotopic labels. The deuterium atoms must remain firmly bonded to the molecule throughout the analytical process, from sample preparation to detection, to ensure accurate quantification. The selection of the phenyl group at the 3-position of the pyrrole ring in Atorvastatin-d5 is a testament to this principle.
Atorvastatin's Metabolic Hotspots: A Tale of Two Phenyl Rings
Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme, CYP3A4.[1][2][3][4] This metabolism results in the formation of active ortho- and para-hydroxylated metabolites. Crucially, this hydroxylation occurs on the other phenyl ring – the one attached to the nitrogen atom of the pyrrole ring – and on the heptanoic acid side chain. The phenyl group at the 3-position, the site of deuteration in Atorvastatin-d5, is not a primary site of metabolism.
This strategic placement ensures that the deuterium labels are not susceptible to metabolic cleavage and subsequent exchange with protons from the surrounding biological matrix. Were the deuterium atoms placed at a metabolically active site, their loss would lead to an underestimation of the analyte concentration, thereby compromising the integrity of the bioanalytical data.
The Kinetic Isotope Effect: A Shield Against Metabolic Alteration
The substitution of hydrogen with deuterium introduces a subtle but significant change in the bond strength between carbon and hydrogen. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[5][6][7] This difference in bond energy gives rise to the "kinetic isotope effect," where the cleavage of a C-D bond requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond.[5][6][7]
By deuterating the phenyl group, which is already metabolically stable, the kinetic isotope effect provides an additional layer of protection against any minor, unforeseen metabolic pathways that might involve C-H bond cleavage on this ring. This ensures the isotopic integrity of the Atorvastatin-d5 internal standard, making it a robust and reliable tool for quantitative analysis.
Atorvastatin-d5 in Practice: A Guide to Bioanalytical Application
The primary application of Atorvastatin-d5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Atorvastatin and its metabolites in biological samples.[8][9][10][11]
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the use of Atorvastatin-d5 in a bioanalytical setting:
Sources
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Methodological & Application
Protocol for the Quantitation of 5-Dehydroxy (3S)-Atorvastatin using Deuterated Internal Standardization
Application Note: AN-BIO-2026-04
Abstract & Introduction
In the bioanalysis of HMG-CoA reductase inhibitors (statins), distinguishing between the active acid forms, inactive lactones, and degradation products is critical. 5-Dehydroxy (3S)-Atorvastatin is a specific impurity and degradation product characterized by the loss of the hydroxyl group at the C5 position of the heptanoic acid side chain. Because this structural modification significantly alters lipophilicity compared to the parent drug, standard Atorvastatin-d5 is often an insufficient internal standard (IS) due to retention time divergence and differing matrix effect profiles.
This protocol details the application of 5-Dehydroxy (3S)-Atorvastatin-d5 as a dedicated Internal Standard.[1] By matching the physicochemical properties of the target impurity, this isotopolog ensures precise correction for extraction efficiency, ionization suppression, and chromatographic drift.
Key Technical Challenges Addressed
-
Hydrophobicity Shift: The removal of the 5-OH group makes the analyte more hydrophobic than Atorvastatin, causing it to elute later on reverse-phase columns.
-
Isotopic Fidelity: Using the d5-analog of the specific impurity (rather than the parent drug) prevents "retention time lag" between analyte and IS, ensuring the IS experiences the exact same matrix suppression at the moment of ionization.
Chemical Properties & Handling
Molecule: this compound Chemical Nature: Deuterated impurity standard (Pentadeuterophenyl analog).[2] Molecular Weight: ~547.7 g/mol (varies slightly by salt form). Solubility: Soluble in Methanol (MeOH), DMSO, and Acetonitrile (ACN).
Preparation of Standards[3][4][5]
-
Stock Solution (1.0 mg/mL): Dissolve 1 mg of this compound in 1 mL of Methanol . Sonicate for 5 minutes.
-
Storage: -80°C (Stable for 6 months). Avoid repeated freeze-thaw cycles.
-
-
Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 50:50 ACN:Water.
-
Note: Prepare fresh weekly.
-
Experimental Design: LC-MS/MS Methodology
Chromatographic Separation
The critical objective is to separate the 5-Dehydroxy impurity from the massive excess of parent Atorvastatin and its lactone forms. A C18 column with high carbon load is recommended to leverage the hydrophobic difference.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (Maintains acidic pH to stabilize open-ring acid forms).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (+ESI) mode. The loss of the hydroxyl group changes the precursor mass relative to Atorvastatin.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| 5-Dehydroxy Atorvastatin | 543.3 | 440.2 | 28 | 50 |
| 5-Dehydroxy Atorvastatin-d5 (IS) | 548.3 | 445.2 | 28 | 50 |
| Atorvastatin (Reference) | 559.3 | 440.2 | 30 | 20 |
Note: The product ion 440.2/445.2 represents the core pyrrole-phenyl fragment, which remains intact. The d5 label is typically located on the phenyl ring, shifting the fragment mass by +5 Da.
Extraction Protocol (Liquid-Liquid Extraction)
Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this application because it selectively extracts the more lipophilic 5-Dehydroxy analyte while leaving polar matrix components behind.
Workflow Visualization
The following diagram illustrates the extraction logic and decision points for troubleshooting recovery.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for hydrophobic Atorvastatin metabolites.
Step-by-Step Procedure
-
Sample Prep: Thaw plasma samples at room temperature. Vortex to mix.
-
IS Spiking: Aliquot 200 µL of plasma into a 2 mL polypropylene tube. Add 20 µL of Working Internal Standard (this compound). Vortex gently and let stand for 5 minutes to allow IS equilibration with plasma proteins.
-
Buffering: Add 100 µL of 5mM Ammonium Acetate (pH 4.5). Why? Acidic pH ensures the carboxylic acid moiety is protonated, improving partitioning into the organic phase.
-
Extraction: Add 1.5 mL of TBME (Tert-butyl methyl ether). Cap and vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (optional) or carefully pipette the upper organic layer into a clean glass tube.
-
Drying: Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (60:40 Water:ACN). Vortex for 1 minute and transfer to autosampler vials.
Validation & Performance Criteria
To ensure the protocol is "self-validating," researchers must monitor specific metrics during the run.
Linearity & Range
-
Target Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
.[3]
Matrix Effect Assessment (IS Normalization)
The primary value of the d5-IS is correcting for matrix effects. Calculate the Matrix Factor (MF) :
-
IS-Normalized MF:
. This value should be close to 1.0 (0.9 – 1.1), indicating the d5-IS is perfectly tracking the analyte's suppression.
Stability Logic
The 5-Dehydroxy impurity is generally more stable than parent Atorvastatin regarding lactonization (due to the missing 5-OH which participates in lactone ring formation). However, light sensitivity remains.
-
Precaution: Perform all extraction steps under yellow monochromatic light or low-light conditions.
Troubleshooting Logic
If the Internal Standard response varies excessive (>15% CV), consult the following logic flow.
Figure 2: Troubleshooting decision tree for Internal Standard variability.
References
-
Stability of Atorvastatin in Human Plasma. ResearchGate. (Detailed stability data for Atorvastatin and metabolites under various storage conditions).
-
This compound Compound Summary. PubChem. (Chemical structure, molecular weight, and physical properties).[2][4][5]
-
Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma. Agilent Technologies. (Base methodology for Atorvastatin extraction and MS source parameters).
-
Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis. (Mechanistic insight into the formation of dehydroxy and oxidative impurities).
-
Atorvastatin-d5 (Calcium Salt) Product Information. Cayman Chemical. (Usage of deuterated atorvastatin standards in bioanalysis).
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- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Preparation of stock solutions for deuterated Atorvastatin standards
Application Note: Precision Preparation of Deuterated Atorvastatin (Atorvastatin-d5) Stock Standards for LC-MS/MS Bioanalysis
Executive Summary
Objective: To establish a robust, error-minimized protocol for the preparation, storage, and handling of Atorvastatin-d5 (ATO-d5) internal standard stock solutions. Context: Atorvastatin (ATO) is a highly lipophilic HMG-CoA reductase inhibitor subject to complex stability issues, specifically pH-dependent lactonization.[1] Accurate quantification in biological matrices (plasma/serum) via LC-MS/MS requires a deuterated internal standard (IS) that mimics these physicochemical shifts without contributing to isotopic interference (crosstalk). Scope: This guide covers solubility optimization, prevention of acid-lactone interconversion, calculation logic for salt forms, and validation of isotopic purity.
Physicochemical & Mechanistic Considerations
Before handling the reference material, the analyst must understand the three critical failure modes specific to Statins.
A. The Lactone-Acid Interconversion Trap
Atorvastatin exists in two forms: the pharmacologically active hydroxy acid (open ring) and the inactive lactone (closed ring).
-
Mechanism: Under acidic conditions (pH < 6), the hydroxy acid readily dehydrates to form the lactone. Under basic conditions (pH > 8), the lactone hydrolyzes back to the acid.
-
Impact on Stock: If your stock solution is slightly acidic (common with non-buffered protic solvents or aged methanol), the ATO-d5 will partially convert to ATO-d5-Lactone. Since the lactone has a different retention time and ionization efficiency, this conversion destroys the integrity of the Internal Standard response.
-
Prevention: Stock solutions should be prepared in neutral, high-purity Methanol (MeOH). Avoid acidic modifiers (Formic Acid) in the stock solvent.
B. Solubility & Solvent Selection
-
Lipophilicity: ATO is highly lipophilic (logP ~ 6.36).
-
Solubility Data:
C. Isotopic Purity & "Crosstalk"
ATO-d5 typically contains 5 deuterium atoms on the phenyl ring.
-
Risk: If the isotopic enrichment is <99%, the "d0" impurity in the IS will contribute to the analyte signal, causing a positive bias at the Lower Limit of Quantitation (LLOQ).
-
Mitigation: The concentration of IS added to samples must be optimized such that any d0 impurity is
of the analyte's LLOQ response (per FDA/EMA guidelines).
Visualizing the Stability Logic
The following diagram illustrates the chemical stability profile of Atorvastatin and the decision pathways for solvent selection.
Figure 1: Mechanism of pH-dependent interconversion between Atorvastatin Acid and Lactone forms. Acidic solvents promote lactonization, compromising the internal standard.
Protocol 1: Preparation of Primary Stock Solution
Reagents Required:
-
Atorvastatin-d5 (typically Calcium Salt). Verify CoA for Salt Form.
-
Methanol (LC-MS Grade).
-
Amber Volumetric Flasks (Class A).
Step-by-Step Methodology:
-
Equilibration: Remove the ATO-d5 vial from the freezer (-20°C or -80°C) and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Why? Opening a cold vial causes condensation, introducing moisture that degrades the solid.
-
Weighing (Gravimetric):
-
Place a clean, amber 10 mL volumetric flask on a 5-digit analytical balance. Tare.
-
Weigh approximately 1.0 mg of Atorvastatin-d5. Record the exact weight to 0.01 mg (e.g., 1.04 mg).
-
Note: Statins can be electrostatic. Use an antistatic gun if necessary.
-
-
Salt Correction Calculation: Most standards are supplied as Atorvastatin Calcium Salt (
for d5-dimer, or monomer equivalent). You must correct for the Free Acid content. Example: If using Calcium Salt Trihydrate (MW 1209.4) to quantify Free Acid (MW 558.6), and the salt is a dimer (2 atorvastatin molecules per calcium): (Check your specific CoA for the exact MW values). -
Dissolution:
-
Add approximately 8 mL of LC-MS grade Methanol to the flask.
-
Sonicate for 5 minutes. Ensure no visible particles remain.
-
Dilute to volume (10 mL) with Methanol.
-
Cap and invert 10 times.
-
-
Storage: Transfer to multiple 1 mL amber cryovials. Store at -20°C or -80°C.
-
Shelf Life: 6 months (if kept away from light and moisture).
-
Protocol 2: Working Standard Preparation
Objective: Create a working solution for spiking into samples. This solution must be fresh or verified weekly.
Dilution Scheme (Example):
| Step | Source Solution | Volume Transfer | Diluent | Final Vol | Final Conc. |
| Stock | Primary Stock | N/A | MeOH | 10 mL | 100 µg/mL |
| WS-1 | Stock | 100 µL | 50% MeOH / Water | 10 mL | 1,000 ng/mL |
| Spike | WS-1 | Variable | Matrix | Variable | Target IS Conc. |
Critical Note: For the Working Standard (WS-1), use 50:50 Methanol:Water .
-
Why? Pure methanol stock spiked into plasma can cause local protein precipitation upon contact, trapping the IS. A 50% aqueous working solution mixes more homogeneously with the biological matrix.
Quality Control & System Suitability
Before running a batch, validate the IS solution using the following workflow:
A. Isotopic Purity Check (The "Blank" Test)
Inject a sample containing only the Internal Standard (at working concentration) and monitor the transition channel for the Analyte (Native Atorvastatin).
-
Acceptance Criteria: The response in the Analyte channel must be
of the LLOQ response. -
Cause of Failure: If high signal is seen, the IS has poor isotopic purity or the mass resolution of the MS is insufficient.
B. Lactone Monitoring
Inject the Working Standard using the LC-MS method.
-
Observation: Look for a secondary peak at a later retention time (Lactones are more lipophilic and elute later on C18 columns).
-
Acceptance Criteria: Lactone peak area should be
of the main Acid peak.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the preparation and validation of Atorvastatin-d5 stock solutions.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Hermann, M., et al. (2005). Acid-Lactone interconversion of statins: Pharmacokinetic implications. Clinical Pharmacokinetics. [Link]
-
Jemal, M., et al. (1999). LC-MS/MS determination of statins in biological fluids: Handling the lactone/acid instability. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem Compound Summary. (2024). Atorvastatin Calcium.[2][7][8][9][10][11] National Library of Medicine. [Link]
Sources
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scispace.com [scispace.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Disproportionation of the calcium salt of atorvastatin in the presence of acidic excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Guide to Extraction Protocols for Atorvastatin and its Metabolites from Human Plasma
In the realm of pharmaceutical analysis, the accurate quantification of drugs and their metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. Atorvastatin, a widely prescribed statin for the management of hypercholesterolemia, undergoes extensive metabolism, primarily forming active ortho- and para-hydroxy metabolites.[1][2] The reliable measurement of these compounds in human plasma presents analytical challenges due to their low concentrations and the complexity of the plasma matrix. This guide provides a detailed overview and comparison of the most prevalent extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering field-proven insights to aid researchers in selecting and implementing the most suitable method for their analytical needs.
The Analytical Imperative: Why Extraction Matters
The primary objective of sample extraction in bioanalysis is to isolate the analytes of interest from endogenous plasma components such as proteins, phospholipids, and salts. These matrix components can interfere with downstream analysis, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), leading to ion suppression or enhancement, which can significantly compromise the accuracy and precision of the results.[3][4] A robust extraction protocol is therefore the cornerstone of a validated bioanalytical method, ensuring high recovery, minimal matrix effects, and consistent performance.
Protein Precipitation (PPT): The Rapid, First-Line Approach
Protein Precipitation is often the initial method of choice due to its simplicity, speed, and low cost.[5][6] The fundamental principle involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample. This disrupts the solvation of proteins, causing them to denature and precipitate out of solution.
The "How-To": Causality in Action
The effectiveness of PPT hinges on the efficient removal of proteins while keeping the analytes in the supernatant. Acetonitrile is frequently preferred over methanol as it tends to precipitate proteins more effectively.[5][6]
Experimental Protocol: A Validated PPT Method
This protocol is a synthesis of established methods for atorvastatin analysis.[5][7][8]
-
Sample Preparation: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., a deuterated analog of atorvastatin). Vortex briefly to mix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The cold temperature enhances the precipitation process.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. This step is critical for maximizing analyte recovery.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Visualization of the PPT Workflow
Caption: A schematic of the Liquid-Liquid Extraction (LLE) process.
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity
Solid-Phase Extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analytes of interest while allowing interfering components to be washed away. [1][9][10]This technique offers high recovery and significantly reduces matrix effects, making it ideal for sensitive bioanalytical methods.
The "How-To": Leveraging Sorbent Chemistry
For atorvastatin and its metabolites, reversed-phase SPE cartridges, such as Oasis HLB, are commonly employed. [1]The mechanism involves loading the sample onto the sorbent, washing away interferences with a weak solvent, and finally eluting the analytes with a strong organic solvent.
Experimental Protocol: A Validated SPE Method
This protocol is a representative example of SPE for atorvastatin analysis. [1][9]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 0.4 mL of methanol followed by 0.8 mL of 100 mM ammonium acetate (pH 4.6). This prepares the sorbent for sample loading.
-
Sample Preparation: To a 100 µL plasma sample, add 50 µL of the internal standard and 0.4 mL of 100 mM ammonium acetate (pH 4.5). Vortex to mix.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 0.5 mL of 100 mmol/L ammonium acetate (pH 4.6) followed by 0.9 mL of a methanol-water mixture (e.g., 20:80, v/v) to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 0.3 mL of a strong organic solvent mixture (e.g., methanol-water, 95:5, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualization of the SPE Workflow
Caption: The sequential steps involved in Solid-Phase Extraction (SPE).
Comparative Analysis of Extraction Techniques
The choice of extraction method is a critical decision in bioanalytical method development. The following table summarizes key performance characteristics of PPT, LLE, and SPE for the analysis of atorvastatin and its metabolites.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Generally lower and more variable | Good to excellent | High and consistent [1] |
| Matrix Effect | High potential for ion suppression | Moderate | Low |
| Speed | Fast | Moderate | Slower (can be automated) |
| Cost | Low | Low to moderate | High |
| Complexity | Simple | Moderate | High |
| Solvent Usage | Low | High | Moderate |
Conclusion: Selecting the Optimal Strategy
The selection of an appropriate extraction protocol for atorvastatin and its metabolites from human plasma is a balance between the required data quality, throughput needs, and available resources.
-
Protein Precipitation is a viable option for rapid screening or when high sample throughput is the primary concern, provided that the subsequent analytical method is robust enough to handle potential matrix effects.
-
Liquid-Liquid Extraction offers a good compromise between cleanup efficiency and cost, making it a widely used technique in many bioanalytical laboratories.
-
Solid-Phase Extraction stands out as the superior choice when the highest level of sensitivity and data quality is required, particularly for regulatory submissions or pivotal clinical studies. Its ability to deliver the cleanest extracts minimizes the risk of matrix-related analytical issues.
Ultimately, the onus is on the researcher to validate the chosen method thoroughly according to regulatory guidelines to ensure the generation of reliable and reproducible data for the successful advancement of their research and drug development programs.
References
- Shimadzu Corporation. (2016). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma.
- Yin, J., et al. (2015). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 7(12), 5130-5136.
- Farajzadeh, M. A., et al. (2015). Sensitive determination of atorvastatin in human plasma by dispersive liquid-liquid microextraction and solidification of floating organic drop followed by high-performance liquid chromatography.
- Agilent Technologies. (2012). Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma Using a 6460 Triple Quadrupole LC/MS System.
- Bhavyasri, K., et al. (2016). Bioanalytical Method Development and Validation of Atorvastatin in Human Plasma by Using UV-Visibile Spectrophotometry. PharmaInfo.
- Yang, Y., et al. (2015). High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry.
- Li, K., et al. (2008). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS.
- Hermann, M., et al. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Analytical and Bioanalytical Chemistry, 382(5), 1253-1259.
- Patel, D., et al. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. Future Journal of Pharmaceutical Sciences, 6(1), 1-8.
- Shah, D. A., et al. (2012). Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. Scientia Pharmaceutica, 80(4), 907-920.
- Jemal, M., et al. (1999). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry, 10(11), 1085-1092.
- Siren, H. (2017). Atorvastatin and Related Compounds : Review on Analyses of Pharmaceutical, Blood and Environmental Samples. Helda.
- Rukthong, P., et al. (2013). The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by LC-MS/MS and its application to pharmacokinetics study. Songklanakarin Journal of Science and Technology, 35(1), 41-50.
- Wang, J., et al. (2015). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma.
- Nguyen, H. A., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Molecules, 28(14), 5485.
- Al-Shehri, M. M., et al. (2023). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Bioanalysis, 15(1), 25-36.
- Fiser, B., et al. (2022). Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry. Antioxidants, 11(8), 1521.
- Rukthong, P., et al. (2013). The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by lc-ms ms and its application to pharmacokinetics study. Songklanakarin Journal of Science and Technology, 35(1), 41-50.
- Kumar, A., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 834-841.
- Xia, Y. Q., & Jemal, M. (2009). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Bioanalysis, 1(6), 1097-1110.
- Shah, J., et al. (2012). LC-MS-MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma.
- Hermann, M., et al. (2005). Determination of Atorvastatin and Metabolites in Human Plasma with Solid Phase Extraction Followed by LC- Tandem MS. Analytical and Bioanalytical Chemistry, 382(5), 1253-1259.
- Vlčková, H., et al. (2015). LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone.
- Harahap, Y., et al. (2014). Quantification of atorvastatin in human plasma by liquid chromatography tandem mass spectromety and its application for bioequivalence study of three formulations. Journal of Pharmaceutical and Biomedical Analysis, 98, 338-343.
- Kilic, E., & Nobilis, M. (2006). A Simple and Rapid HPLC Method for the Determination of Atorvastatin in Human Plasma with UV Detection and its Application to Pharmacokinetic Studies. Arzneimittelforschung, 56(6), 427-432.
- Partani, P., et al. (2014). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Journal of Pharmaceutical Analysis, 4(1), 26-36.
- Nguyen, H. A., et al. (2023).
- Koc, M., et al. (2020). Determination of atorvastatin in human plasma by magnetic solid-phase extraction combined with HPLC and application to a pharmacokinetic study. Journal of the Iranian Chemical Society, 17(8), 1957-1966.
- Waters Corporation. (2017). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- Garcia-Galan, M. J., et al. (2011). Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS.
- Mathews, T. (2022).
- Stout, P. R., & Ksamples, C. M. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of Analytical Toxicology, 33(6), 314-319.
Sources
- 1. scispace.com [scispace.com]
- 2. Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Precision Quantitation of Atorvastatin in Plasma: Optimizing MS/MS Transitions for Atorvastatin-d5
Strategic Overview
In high-throughput bioanalysis, the quantification of Atorvastatin (Lipitor) requires rigorous correction for matrix effects and ionization variability. The use of Atorvastatin-d5 as a stable isotopically labeled internal standard (SIL-IS) is the gold standard for pharmacokinetic (PK) studies. However, the efficacy of this approach hinges on one critical factor: Transition Specificity .
This guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for Atorvastatin-d5, moving beyond generic settings to a physics-based tuning protocol. We focus on the Positive Electrospray Ionization (ESI+) mode, utilizing the protonated molecule
The Physicochemical Context
Atorvastatin (
-
Target Analyte: Atorvastatin (d0)
-
Critical Challenge: Preventing "Cross-talk"—where the isotopic envelope of the analyte interferes with the IS channel, or impurities in the IS interfere with the analyte channel.
Mechanism of Fragmentation[3][4]
To optimize transitions, one must understand the bond cleavage. Under Collision-Induced Dissociation (CID), Atorvastatin undergoes a characteristic cleavage of the amide bond, resulting in the loss of the phenylcarbamoyl moiety (or parts thereof).
Fragmentation Logic[3]
-
Precursor Formation: ESI+ yields the stable
ion. -
Primary Product Ion: Cleavage generates the major fragment at
440.2 for the native drug. -
Isotope Retention: Assuming the d5 label is located on the core structure (and not the leaving group), the corresponding fragment for the IS shifts by exactly 5 Da to
445.2.
Visualizing the Pathway
The following diagram illustrates the fragmentation logic and the decision process for selecting ions.
Figure 1: Fragmentation pathway logic for Atorvastatin and its d5-labeled internal standard. The retention of the label in the product ion is essential for valid quantification.
Method Development Protocol
Do not rely on literature values alone. Instrument condition (source cleanliness) and geometry (Q1/Q3 resolution) vary. Follow this self-validating tuning protocol.
Phase 1: Stock Preparation & Infusion
Objective: Obtain stable ion beams for Q1 and Q3 scans.
-
Stock Solution: Dissolve Atorvastatin-d5 in Methanol to 1 mg/mL.
-
Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why? Pure organic solvent infusion often yields different ionization envelopes than the mobile phase. Matching the solvent composition ensures the optimized parameters apply to the LC run.
-
-
Infusion: Syringe pump infusion at 10 µL/min tee-ed into the LC flow (0.4 mL/min) to simulate real source conditions.
Phase 2: Source Optimization (ESI+)
Adjust these parameters while monitoring the precursor (
| Parameter | Typical Range | Optimization Logic |
| Ion Spray Voltage (IS) | 4500 – 5500 V | Higher voltage improves ionization but risks discharge. |
| Temperature (TEM) | 400 – 550°C | High temp required to desolvate the relatively large molecule. |
| Curtain Gas (CUR) | 20 – 35 psi | Prevents solvent droplets from entering the vacuum; critical for baseline stability. |
| Declustering Potential (DP) | 60 – 100 V | Minimizes solvent clusters. Caution: Too high causes in-source fragmentation. |
Phase 3: Transition Selection & Collision Energy (CE)
Perform a Product Ion Scan of
-
Ramp CE: Sweep Collision Energy from 10V to 50V.
-
Select Quantifier: Identify the most intense stable fragment (typically
445.2). -
Select Qualifier: Identify a secondary fragment (e.g.,
250.[3]2) for confirmation. -
Dwell Time: Set to 50–100 ms per transition to ensure >15 points across the chromatographic peak.
Recommended Transitions (Start Here):
| Analyte | Precursor ( | Product ( | Type | CE (V) | DP (V) |
| Atorvastatin | 559.3 | 440.2 | Quant | 30 | 80 |
| Atorvastatin | 559.3 | 250.1 | Qual | 45 | 80 |
| Atorvastatin-d5 | 564.3 | 445.2 | Quant (IS) | 30 | 80 |
Experimental Workflow: LC-MS/MS Setup
This protocol uses a standard C18 reverse-phase separation to ensure the analyte is separated from early-eluting matrix components (phospholipids).
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2–5 µL.
Gradient Table[6]
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Loading |
| 2.00 | 95 | Elution (Analyte RT ~1.8 min) |
| 3.00 | 95 | Wash |
| 3.10 | 30 | Re-equilibration |
| 4.50 | 30 | Stop |
Workflow Diagram
The following DOT diagram outlines the critical decision path for method validation.
Figure 2: Validation decision tree focusing on selectivity and cross-talk verification, essential for deuterated internal standards.
Validation & Regulatory Compliance (FDA/EMA)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), you must validate the Selectivity and Isotopic Purity .
Critical Check: Cross-Talk Evaluation
Because Atorvastatin-d5 is only 5 Da heavier than the analyte, isotopic interference is a risk.
-
Experiment: Inject the Upper Limit of Quantification (ULOQ) of Atorvastatin (d0) without Internal Standard.
-
Observation: Monitor the transition
(the IS channel). -
Acceptance Criteria: The signal in the IS channel must be
of the average IS response used in the study. -
Reverse Check: Inject the IS only and monitor the Analyte channel (
). Response must be of the Lower Limit of Quantification (LLOQ).
Matrix Effect (ME)
Atorvastatin is highly bound to plasma proteins (>98%).
-
Protocol: Compare the peak area of Atorvastatin-d5 spiked into extracted blank plasma (post-extraction spike) vs. neat solution.
-
Calculation:
. -
Goal:
. If ME < 50%, signal suppression is too high; switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubChem. (n.d.). Atorvastatin Compound Summary. National Library of Medicine. Retrieved from [Link]
- Hermann, R., et al. (2004). Pharmacokinetics of atorvastatin and its metabolites in subjects with normal and impaired renal function. Journal of Clinical Pharmacology. (Contextual grounding for PK ranges).
Sources
Application Note: High-Throughput Sample Preparation for Atorvastatin Bioanalysis via LC-MS/MS
Executive Summary
Atorvastatin (ATV) presents a unique bioanalytical challenge due to its rapid, pH-dependent interconversion between the pharmacologically active hydroxy-acid form and the inactive lactone form. In high-throughput drug development environments (CROs/Pharma), the trade-off between speed and stability is critical.
This guide provides three distinct, field-proven sample preparation protocols ranging from rapid screening (Protein Precipitation) to high-sensitivity quantification (Solid Phase Extraction). It prioritizes the 2018 FDA Bioanalytical Method Validation Guidance standards for stability and reproducibility.
Scientific Foundation: The Stability Mechanism
The Core Challenge: Atorvastatin is not a static molecule. In acidic environments (pH < 6), the hydroxy-acid form undergoes cyclization to form atorvastatin lactone. Conversely, in basic environments (pH > 8), the lactone ring hydrolyzes back to the acid.
Impact on Data: Failure to stabilize the matrix immediately upon collection leads to "artificial" pharmacokinetic profiles, where metabolite ratios are skewed by ex vivo interconversion rather than in vivo metabolism.
Mechanism Visualization
The following diagram illustrates the pH-dependent equilibrium that must be arrested during sample preparation.
Figure 1: The pH-dependent interconversion loop of Atorvastatin.[1][2] Maintaining pH 6.0–7.5 at 4°C is the only window where both analytes remain stable.
Pre-Analytical Stabilization (Critical Step)
Do not skip this step. Most bioanalytical failures occur before the sample reaches the lab bench.
-
Collection: Collect blood into K2EDTA tubes kept on ice.
-
Buffering: Immediately upon plasma separation, add 20 µL of 1M Sodium Phosphate Buffer (pH 7.4) per 1 mL of plasma.
-
Why? This neutralizes any residual acidity and prevents lactonization during storage.
-
-
Temperature: All processing must occur at 4°C (ice bath).
Protocol Selection Guide
| Feature | Protocol A: PPT | Protocol B: SLE | Protocol C: SPE |
| Technique | Protein Precipitation | Supported Liquid Extraction | Solid Phase Extraction |
| Throughput | Ultra-High (300+ samples/day) | High (Automated 96-well) | Medium-High |
| Cleanliness | Low (Matrix effects likely) | High (Phospholipid removal) | Very High |
| Sensitivity (LLOQ) | ~1.0 ng/mL | ~0.1 ng/mL | <0.05 ng/mL |
| Cost | $ | ||
| Use Case | Toxicokinetics / High Dose | Clinical PK / Bioequivalence | Trace Analysis / Micro-dosing |
Detailed Workflows
Protocol A: High-Throughput Protein Precipitation (PPT)
Best for: High-concentration samples where speed is paramount.
Reagents:
-
Precipitation Solvent: Acetonitrile (ACN) containing Internal Standard (IS) at 4°C.
-
Buffer: 10 mM Ammonium Acetate (pH 4.5).
Step-by-Step:
-
Aliquot: Transfer 50 µL of buffered plasma into a 96-well deep-well plate.
-
Crash: Add 200 µL (1:4 ratio) of ice-cold ACN containing IS.
-
Scientific Note: ACN is preferred over Methanol here because it precipitates proteins more completely, reducing column fouling.
-
-
Vortex: Cap mat and vortex at high speed for 2 minutes.
-
Centrifuge: 4,000 x g for 10 minutes at 4°C .
-
Dilute: Transfer 100 µL of supernatant to a clean plate. Add 100 µL of 10 mM Ammonium Acetate.
-
Why? Diluting with aqueous buffer matches the solvent strength to the initial LC gradient, preventing peak broadening.
-
Protocol B: Automated Supported Liquid Extraction (SLE)
Best for: Balancing throughput with cleanliness. Removes phospholipids effectively.
Materials:
-
96-well SLE+ Plate (e.g., Biotage ISOLUTE® or Phenomenex Novum™).
-
Elution Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Step-by-Step:
-
Load: Mix 100 µL plasma with 100 µL 1% Formic Acid (aq). Load 200 µL onto the SLE plate.
-
Wait: Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes .
-
Elute: Apply 1 mL of MTBE . Allow to flow by gravity for 5 minutes, then apply vacuum.
-
Evaporate: Dry under nitrogen at 40°C.
-
Reconstitute: 100 µL Mobile Phase (50:50 ACN:Ammonium Formate).
Protocol C: Solid Phase Extraction (SPE) - The Gold Standard
Best for: Trace analysis requiring maximum sensitivity and matrix removal.
Materials:
-
Polymeric HLB (Hydrophilic-Lipophilic Balance) 96-well plate (30 mg bed).
Step-by-Step:
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Mix 200 µL plasma with 200 µL 2% Orthophosphoric Acid. Load slowly.
-
Scientific Note: Acidification ionizes the statin for retention on the HLB polymer.
-
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 1 mL Cyclohexane (Optional: Removes highly non-polar lipids).
-
Elute: 2 x 250 µL Methanol.
-
Dry & Reconstitute: Evaporate under nitrogen; reconstitute in 100 µL mobile phase.
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the optimal sample preparation strategy.
References & Validation Standards
The protocols above are designed to comply with the following regulatory and scientific standards.
-
US FDA Bioanalytical Method Validation Guidance for Industry (2018)
-
Relevance: Defines acceptance criteria for accuracy, precision, and stability (including freeze-thaw and bench-top stability).
-
Source:
-
-
Hermann et al. (2005). Acid-Lactone Interconversion of Statins. [1][5]
-
Relevance: Establishes the pH-dependent kinetics of Atorvastatin, validating the need for buffered stabilization.
-
Source: (Representative citation for kinetic mechanism).
-
-
Bullen et al. (1999). Development and validation of a high-performance liquid chromatography–tandem mass spectrometry assay for atorvastatin.
-
Relevance: The foundational paper for LC-MS/MS analysis of Atorvastatin, establishing the baseline for SPE extraction methods.
-
Source:
-
-
Novum™ Simplified Liquid Extraction (SLE) Application Note.
-
Relevance: Validation of SLE for lipophilic compounds to replace traditional LLE.
-
Source:
-
Validation Checklist (Self-Correction for Researchers)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Resolving Peak Tailing for 5-Dehydroxy Atorvastatin
Status: Active Analyst: Senior Application Scientist Last Updated: February 22, 2026[1][2]
Executive Summary
5-Dehydroxy Atorvastatin (5-DHA) is a lipophilic impurity (LogP ~5.[1][2][3]9) of Atorvastatin.[4][5][6][7][8] Unlike the parent molecule, it lacks the hydroxyl group at the C5 position of the heptanoic acid side chain. This structural change increases its hydrophobicity and alters its interaction with the stationary phase.
Peak tailing (
This guide bypasses generic advice to focus on the specific physicochemical behavior of the 5-DHA molecule.
Module 1: The Triage (Start Here)
Before altering your method, perform this rapid diagnostic check.
| Symptom | Probable Cause | Immediate Action |
| Tailing + Retention Shift | pH Instability | Check aqueous buffer pH. If using Ammonium Acetate, ensure pH is 5.0 ± 0.1 . |
| Tailing + Broadening | Column "Death" (Silanol Exposure) | Replace column with a "Base Deactivated" (BDS) or Hybrid (e.g., XBridge/Gemini) column.[1][2][3] |
| Tailing (Constant) | Secondary Interactions | Add 0.1% Triethylamine (TEA) to the mobile phase (if detection mode permits). |
| Split Peak / Shoulder | Solvent Mismatch | Ensure sample diluent matches the initial mobile phase strength (e.g., 50:50 ACN:Buffer). |
Module 2: The Root Cause Analysis
Why 5-Dehydroxy Atorvastatin Tails
To fix the peak, you must understand the molecular mechanism driving the asymmetry.
-
The pKa Trap: The carboxylic acid moiety of 5-DHA has a pKa of approximately 4.5 . If your mobile phase pH is near 4.5, the molecule exists in a dynamic equilibrium between its ionized (deprotonated) and non-ionized (protonated) states. These two states interact differently with the stationary phase, causing the peak to "smear" or tail.[9]
-
Silanol Activity: The nitrogenous backbone (pyrrole and amide) acts as a weak base. It hydrogen-bonds with free, acidic silanols (
) on the silica surface.[1][2][3] Because 5-DHA is more lipophilic than Atorvastatin, it resides longer in the column, increasing the probability of these secondary interactions.
Visualizing the Failure Mode
Figure 1: Diagnostic logic flow for identifying the chemical origin of peak tailing.
Module 3: The Solution Protocols
Protocol A: The "Gold Standard" Buffer Strategy
Use this if your tailing is pH-related.[1][2][3]
Objective: Push the equilibrium completely to one side.
-
Option 1 (Preferred for Stability): Ammonium Acetate Buffer at pH 5.0 - 6.[1][2][3]0. At this pH, the carboxylic acid is mostly deprotonated (ionized), increasing solubility, while the silica backbone remains stable.
-
Option 2 (Preferred for Peak Shape): Phosphate Buffer at pH 3.[1][2][3]0. This protonates the acid (neutral form), suppressing silanol ionization. Warning: Statins can degrade in low pH; ensure run times are short and temperature is controlled (< 30°C).[1][3]
Preparation of 10mM Ammonium Acetate Buffer (pH 5.0):
-
Dissolve 0.77 g of Ammonium Acetate in 900 mL of HPLC-grade water.
-
Adjust pH to 5.0 ± 0.05 using Glacial Acetic Acid.
-
Dilute to volume (1000 mL) with water.
-
Filter through a 0.22 µm nylon filter.
Protocol B: Column Selection & Hardware
Use this if your buffer is correct but tailing persists.
Standard silica columns (Type B) often fail with statin impurities.[1][2][3] You must use high-coverage, end-capped columns.[1][2][3]
| Column Type | Recommended Brand Examples | Why it works |
| Hybrid Particle (Xtended Life) | Waters XBridge C18, Agilent Zorbax Extend-C18 | Silica is chemically modified to resist hydrolysis; fewer free silanols.[1][2][3] |
| Base Deactivated Silica (BDS) | Thermo Hypersil BDS, Phenomenex Luna C18(2) | Specifically treated to neutralize acidic silanols that bind to the 5-DHA nitrogen.[1][2][3] |
| Polar Embedded | Waters SymmetryShield, Agilent Bonus-RP | A polar group near the surface "shields" the silanols from the analyte. |
Module 4: Frequently Asked Questions (FAQ)
Q1: I am seeing tailing only for 5-DHA, but the main Atorvastatin peak is sharp. Why? A: This indicates a hydrophobicity-driven interaction.[1][2][3] 5-DHA is significantly more hydrophobic (LogP ~5.[1][2][3]9) than Atorvastatin (LogP ~5.4).[1][2][3] It interacts more strongly with the stationary phase deep in the pores where steric hindrance prevents effective end-capping.
-
Fix: Increase the organic modifier (Acetonitrile) gradient slope slightly at the elution time of 5-DHA to "push" it off the column faster, reducing diffusion-related broadening.
Q2: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, TEA is a "silanol blocker." It competes with the 5-DHA amine groups for the active silanol sites on the column.
-
Protocol: Add 0.1% v/v TEA to the aqueous mobile phase component.[4] Ensure you adjust the pH after adding TEA, as it is highly basic. Note: Do not use TEA with LC-MS as it suppresses ionization.[1][2][3]
Q3: My sample diluent is 100% Methanol. Could this cause the issue? A: Absolutely. Injecting a strong solvent (Methanol) into a weaker mobile phase (e.g., 60% buffer) causes "solvent shock."[1][2][3] The analyte precipitates momentarily at the column head, causing peak distortion.
-
Fix: Dilute your sample in the starting mobile phase composition (e.g., 50:50 Buffer:Acetonitrile).
References
-
United States Pharmacopeia (USP). Monograph: Atorvastatin Calcium.[1][3][10][11] USP-NF.[1][2][3] (Defines standard L7/L1 column usage and system suitability requirements). [1][2][3]
-
PubChem. 5-Dehydroxy (3S)-Atorvastatin (Compound Summary).[1][2][3][12] National Library of Medicine. (Source for LogP and structural data). [1][2][3]
-
Chromatography Online. Troubleshooting Peak Tailing in HPLC. LCGC International.[3] (Authoritative guide on silanol interactions).
-
Agilent Technologies. Transfer the EP/USP Method for Atorvastatin to Poroshell 120. Application Note 5994-0966EN.[1][2][3] (Demonstrates separation of impurities using specific column chemistries). [1][2][3]
Sources
- 1. GSRS [precision.fda.gov]
- 2. 5-Dehydroxy (3S)-Atorvastatin | C33H35FN2O4 | CID 147585874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Synchronized separation of atorvastatin—an antihyperlipidemic drug with antihypertensive, antidiabetic, antithrombotic drugs by RP-LC for determination in combined formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. mdpi.com [mdpi.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. USP Method for Atorvastatin Calcium | Phenomenex [phenomenex.com]
- 12. 5-Dehydroxy (3S)-Atorvastatin-d5 | C33H35FN2O4 | CID 169437286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving ESI Signal Suppression for Atorvastatin-d5
Status: Active Ticket ID: ATOR-D5-SUP-001 Specialist: Senior Application Scientist Context: High-throughput Bioanalysis (LC-MS/MS)
Introduction: The "Invisible" Barrier
Welcome to the technical support module for Atorvastatin-d5 analysis. You are likely here because your internal standard (IS) response is erratic, your sensitivity (LLOQ) is failing in plasma matrices, or your linearity at the lower end is compromised.
In Electrospray Ionization (ESI), Atorvastatin-d5 (and its native analog) is highly lipophilic (
This guide provides a self-validating troubleshooting workflow to diagnose, isolate, and eliminate this suppression.
Module 1: Diagnosis – The Post-Column Infusion (PCI) Test[1]
The Problem: You cannot fix what you cannot see. A standard chromatogram does not show suppression; it only shows the result of suppression (low peak area).
The Solution: The Post-Column Infusion (PCI) experiment maps the "suppression zones" of your specific matrix.
Protocol: PCI Validation System
-
Setup:
-
Disconnect the column from the MS source.
-
Insert a PEEK T-junction (Zero Dead Volume).
-
Inlet A: Column effluent (LC flow).
-
Inlet B: Syringe pump infusing Atorvastatin-d5 (100 ng/mL) at 10 µL/min.
-
Outlet: To MS Source.
-
-
Execution:
-
Inject a Blank Plasma Extract (processed exactly like your samples).
-
Acquire data in MRM mode for Atorvastatin-d5 (
564.3 product ion).
-
-
Interpretation (Self-Validating Logic):
-
Baseline: You will see a high, steady baseline (from the constant infusion).
-
The Dip: If the baseline drops significantly (negative peak) at the specific retention time where Atorvastatin usually elutes, suppression is confirmed .
-
Visualizing the Mechanism
Figure 1: Post-Column Infusion setup. The syringe pump provides a constant background signal; the LC introduces the matrix interference.
Module 2: Sample Preparation – Root Cause Elimination
The Problem: Protein Precipitation (PPT) is the most common cause of Atorvastatin suppression. PPT removes proteins but leaves >95% of phospholipids in the supernatant.
The Solution: Switch to Liquid-Liquid Extraction (LLE).[1] Atorvastatin is highly soluble in organic solvents, while phospholipids are less soluble in specific non-polar mixtures.
Comparative Efficiency Table
| Method | Phospholipid Removal | Recovery (Atorvastatin) | Suppression Risk | Labor Intensity |
| Protein Precip (PPT) | < 10% | High (>95%) | High (Critical) | Low |
| Solid Phase (SPE) | > 99% (with wash) | Medium (80-90%) | Low | High |
| LLE (Recommended) | > 90% | High (>90%) | Low | Medium |
Protocol: Optimized LLE for Atorvastatin
This protocol relies on the specific logP differential between Atorvastatin and Phospholipids.
-
Aliquot: 200 µL Plasma + 20 µL IS (Atorvastatin-d5).
-
Buffer: Add 100 µL Ammonium Acetate (10mM, pH 4.5). Why? Atorvastatin is an acid (
).[2] Acidifying suppresses ionization in solution, driving it into the organic layer. -
Extraction Solvent: Add 1.0 mL TBME (Tert-butyl methyl ether) or Ethyl Acetate .
-
Note: Avoid pure Hexane (recovery too low). Avoid Dichloromethane (often extracts too many lipids).
-
-
Agitate: Vortex 10 min; Centrifuge 10 min at 4000 rpm.
-
Transfer: Remove supernatant (organic layer) to a fresh tube.
-
Dry & Reconstitute: Evaporate under
. Reconstitute in Mobile Phase (60:40 MeOH:Water).
Module 3: Chromatographic Resolution
The Problem: Even with LLE, trace lipids remain. If Atorvastatin elutes during the column wash phase (high % Organic), it co-elutes with the remaining lipid "dump."
The Solution: Modify the gradient to elute Atorvastatin before the phospholipid wash.
Troubleshooting the Gradient
-
Column Choice: Use a Phenyl-Hexyl column instead of a standard C18. The
- interactions with Atorvastatin's aromatic rings increase retention selectivity compared to aliphatic lipids. -
The "Ballistic" Wash:
-
Elution: Elute Atorvastatin at ~70-80% B (do not ramp to 100% immediately).
-
Step Ramp: After the Atorvastatin peak returns to baseline, step immediately to 98% B to flush lipids.
-
Divert Valve: Divert the flow to waste during the 98% B wash to prevent source contamination.
-
Decision Logic: The Suppression Workflow
Figure 2: Decision tree for isolating the source of signal variability.
Module 4: Ionization Chemistry (FAQ)
Q: Should I use Positive or Negative ESI?
A: Atorvastatin is a carboxylic acid, so theoretically, Negative Mode (
-
Warning: Positive mode is MORE susceptible to phospholipid suppression than negative mode. If you cannot clean the sample (Module 2), switch to Negative ESI as a last resort.
Q: My IS area decreases over the batch (Drift). Why? A: This is "Matrix Build-up." Phospholipids accumulate on the column head and bleed off slowly.
-
Fix: Add a "Sawtooth" wash at the end of every injection (e.g., 95% ACN for 1 min, then 95% MeOH for 1 min) to strip different lipid classes.
Q: Can I just increase the injection volume to get more signal? A: NO. Increasing injection volume increases the matrix load linearly. This often decreases S/N ratio because suppression scales faster than analyte signal. Always inject the smallest volume possible (e.g., 2-5 µL) for dirty matrices.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link
-
Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of atorvastatin and its metabolites in human plasma. Journal of Chromatography B. Link
-
Jemal, M., & Ouyang, Z. (2003). Phospholipids in bioanalysis: Effect on ionization and strategies for removal. Rapid Communications in Mass Spectrometry. Link
Sources
Technical Guide: Optimizing Column Temperature for Atorvastatin Isomer Separation
Introduction: The Temperature Paradox
In Atorvastatin analysis, temperature is not merely a kinetic parameter to lower backpressure; it is a thermodynamic lever that dictates selectivity (
Furthermore, Atorvastatin is chemically labile. It undergoes rapid on-column cyclization to Atorvastatin Lactone under acidic conditions, a reaction exponentially accelerated by heat. This guide provides the thermodynamic logic and practical protocols to navigate these competing factors.
Module 1: The Thermodynamics of Selectivity (The "Why")
To optimize resolution, you must first identify which "isomers" you are separating. The thermodynamic influence of temperature differs between Enantiomers (Chiral Mode) and Diastereomers/Related Substances (Reversed-Phase Mode).
The Van 't Hoff Relationship
Resolution is governed by the Van 't Hoff equation, which relates the retention factor (
For isomer separation, we look at the differential enthalpy (
-
Chiral Separations (Enantiomers): Typically enthalpy-driven .[1][3][4] Lowering temperature increases the difference in interaction energy between the isomers and the chiral selector, thereby increasing resolution .
-
RP-HPLC (Diastereomers/Impurities): Often entropy-enthalpy compensated . Small temperature changes (e.g., 30°C to 35°C) can significantly alter peak spacing, sometimes reversing elution order.
Decision Logic: Temperature Strategy
Use the following logic flow to determine your starting temperature strategy based on your specific separation goal.
Figure 1: Strategic decision tree for temperature selection based on isomer type.
Module 2: Troubleshooting Resolution (The "How")
Scenario A: Chiral Resolution Loss (Enantiomers Merging)
Symptom: The peak valley between Atorvastatin and its enantiomer is rising (Resolution
Optimization Protocol:
-
Baseline Check: Ensure Mobile Phase is correct (typically Methanol/Acetonitrile/Buffer or Hexane/IPA for Normal Phase).
-
Step-Down Test: Decrease column oven temperature in 5°C increments.
-
Start: 25°C
-
Test 1: 20°C
-
Test 2: 15°C (Ensure mobile phase viscosity does not overpressure the system).
-
-
Data Analysis: Construct a Van 't Hoff plot (
vs ).[1] If the slope is positive, lower temperature is mandatory for separation.[1]
Scenario B: RP-HPLC Impurity Overlap (Diastereomers)
Symptom: Impurity B (Desfluoro) or Impurity C (Diastereomer) co-elutes with the main peak. Root Cause: At standard lab temperature (22-25°C), mass transfer kinetics are slow, causing broad peaks that overlap.
Optimization Protocol:
-
Standardize: Set column oven to 35°C .
-
Verify: Check backpressure. If
bar, proceed. -
Fine Tune: If resolution is still poor, adjust T by
C. In RP-HPLC, selectivity changes are non-linear.-
Note: Do not exceed 40°C unless using a high-pH stable column and buffer (which is rare for Atorvastatin due to stability issues).
-
Comparative Data: Temperature Effect on Resolution (Simulated Typical Data)
| Parameter | 25°C (Ambient) | 35°C (Optimized) | 50°C (High Stress) |
| Backpressure | ~2800 psi | ~2100 psi | ~1500 psi |
| Peak Width (w0.5) | Broad | Sharp | Very Sharp |
| Resolution ( | 1.8 | 2.2 | 1.4 (Peaks merge) |
| Lactone Formation | Negligible | < 0.1% | > 0.5% (Fail) |
Module 3: Stability & Degradation (The "Watch Out")
The most critical failure mode in Atorvastatin method development is On-Column Degradation . Atorvastatin is an acid-labile hydroxy acid. Under heat and acidic pH (common in mobile phases), it cyclizes to form Atorvastatin Lactone .
The Lactonization Pathway
If you observe a "ghost peak" growing at a Relative Retention Time (RRT) of ~1.6 - 1.8, or if your main peak area decreases over a sequence, your temperature is likely too high for the mobile phase pH.
Figure 2: Mechanism of on-column lactonization induced by temperature and acidity.
Stability Protocol
-
Buffer Choice: If running at
, use Ammonium Acetate (pH ~4.5 - 5.0) rather than Phosphate (pH 3.0). The higher pH suppresses lactonization. -
Thermostatting: Ensure the autosampler is cooled to 4°C. Degradation often happens in the vial before injection, not just on the column.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use 60°C to speed up the analysis like I do for other statins? A: No. While 60°C reduces viscosity, it drastically accelerates the first-order kinetics of lactonization. You will generate false impurity failures. Limit T to 40°C maximum for accurate impurity profiling.
Q2: I am seeing peak splitting on the main Atorvastatin peak. Is this a temperature issue? A: It is likely a solvent mismatch or sample overload , not temperature. However, if the column is too cold (<20°C), slow mass transfer can mimic splitting (shouldering). Set T to 30°C to rule out kinetic broadening.
Q3: Which column requires stricter temperature control: C18 or Phenyl-Hexyl?
A: Phenyl-Hexyl. The
Q4: My chiral resolution drifts during the day. Why? A: Chiral columns are sensitive to thermal gradients. If your HPLC oven does not have a pre-heater (eluent pre-warming), the incoming solvent creates a temperature gradient across the column. Ensure you use an active pre-heater set to the same temperature as the oven.
References
-
USP Monograph: Atorvastatin Calcium Related Substances. United States Pharmacopeia.[5] (Standard RP-HPLC conditions using L7/L1 columns).
-
Separation Thermodynamics: Zhang, L., et al. (2017).[3] "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism." Journal of Pharmaceutical Analysis. Link
-
Degradation Kinetics: Oliveira, M.A., et al. (2013).[6] "Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC." Molecules. Link
-
Method Optimization: Petkovska, R., et al. (2021). "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities." Scientia Pharmaceutica. Link
-
Chiral Screening: Al-Zaydi, et al. (2024). "Chiral screening approach of atorvastatin diastereomers by HPLC method." Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. Link
Sources
- 1. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. iosrphr.org [iosrphr.org]
- 6. jddtonline.info [jddtonline.info]
Investigation of unexpected degradation of 5-Dehydroxy (3S)-Atorvastatin-d5
Investigation of Unexpected Degradation & Stability Profiles[1][2][3][4]
Executive Summary
You are likely accessing this guide because you are observing inconsistencies with 5-Dehydroxy (3S)-Atorvastatin-d5 (Internal Standard/Impurity Reference). Users typically report "unexpected degradation" manifesting as:
-
Signal Loss: A rapid drop in MS response not correlated with typical half-life.[1][2][3][4]
-
Phantom Peaks: Appearance of peaks with M-18 mass shifts (suggesting lactonization) which should be chemically impossible for this specific analog.[1][2][3][4]
-
RRT Shifts: Retention time drift relative to the non-deuterated analyte.
This guide addresses the unique physicochemical properties of the 5-Dehydroxy analog. Unlike parent Atorvastatin, this molecule lacks the C5-hydroxyl group, fundamentally altering its degradation pathways and solubility profile.
Part 1: Diagnostic Triage (Troubleshooting Guide)[2][3][4]
Q1: I am seeing a rapid loss of signal in my LC-MS/MS calibration standards. Is the molecule degrading?
Diagnosis: Likely Non-Specific Binding (NSB) , not chemical degradation.[3][4]
Technical Context: Parent Atorvastatin is lipophilic (logP ~6.36), but the 5-Dehydroxy analog is significantly more lipophilic due to the removal of the polar hydroxyl group at position 5. In highly aqueous diluents (e.g., <30% organic), this molecule will rapidly adsorb to polypropylene tubes, pipette tips, and glass vials.[4]
Protocol: Solubility & Adsorption Check
-
Solvent Swap: Ensure your working standard is prepared in at least 50% Acetonitrile (ACN) or Methanol (MeOH) .[2][3][4]
-
Container Check: Switch from standard polypropylene to low-bind silanized glass or solvent-resistant low-bind plastics .[1][2][3][4]
-
The "Wash" Test:
Q2: I detect a peak at [M-18] (Water Loss). Is this the lactone form?
Diagnosis: False Positive Identification.
Technical Context: Standard Atorvastatin degrades into Atorvastatin Lactone via an intramolecular esterification between the C1-Carboxylic Acid and the C5-Hydroxyl group .[1][2][3][4]
-
Crucial Fact: 5-Dehydroxy Atorvastatin lacks the C5-Hydroxyl group .[1][2][3][4] Therefore, it cannot form the standard delta-lactone.[1][2][4]
-
Alternative Explanation: If you observe an [M-18] peak, it is likely:
-
Anhydride Formation: Intermolecular dimerization (rare, concentration dependent).[2][4]
-
Source Fragmentation: In-source water loss in the MS ion source (check declustering potential).
-
Impurity Carryover: Your standard may contain trace amounts of parent Atorvastatin-d5 which can lactonize.[1][2][3][4]
-
Q3: The sample turned slightly yellow, and I see multiple new peaks.
Diagnosis: Photo-Oxidation (Pyrrole Ring Degradation). [1][2][3][4]
Technical Context:
The pyrrole core of Atorvastatin is highly photosensitive. Even without the C5-OH, the pyrrole ring and fluorophenyl moieties are susceptible to singlet oxygen (
Corrective Action:
-
Lighting: Avoid fluorescent lab lights; use UV-filtered LED or work in low-light conditions.
Part 2: Visualizing the Logic (Decision Pathways)
The following diagram illustrates the troubleshooting logic for distinguishing between physical loss (adsorption) and true chemical degradation.
Caption: Decision tree for isolating the root cause of this compound instability. Note the critical impossibility of standard lactonization.
Part 3: Deep Dive - The "Blocked" Pathway & Oxidation
To understand why your degradation profile looks "wrong" compared to literature on Atorvastatin, compare the mechanisms below.
The Blocked Lactonization
In parent Atorvastatin, the acid form exists in equilibrium with the lactone.
-
Mechanism: Nucleophilic attack of C5-OH on C1-COOH.[1][2][3][4]
-
5-Dehydroxy Reality: The C5 position is a methylene (
).[1][2][3][4] No nucleophile exists to close the ring. If you are quantifying "Lactone" using this internal standard, your IS will not track the analyte's lactonization, leading to quantification errors.
Photo-Oxidative Degradation
Without the lactonization pathway, the primary degradation route becomes oxidation of the pyrrole core.
| Stress Condition | Expected Degradant (Mass Shift) | Mechanism |
| UVA/UVB Light | Phenanthrene Derivative (M-2H) | Photocylization of the phenyl/fluorophenyl groups.[1][2][3][4] |
| Oxidation ( | Epoxides/N-Oxides (M+16, M+32) | Oxidation of the pyrrole double bonds or benzylic positions.[2][3][4] |
| Acidic pH | Deuterium Exchange (M-1, M-2...)[1][2][3][4] | If pH < 2, aromatic protons on the d5-phenyl ring may exchange with solvent protons (H/D scrambling).[1][2][3][4] |
Part 4: Validated Handling Protocols
Storage & Preparation[1][2][4]
-
Powder Storage: -20°C, desiccated, protected from light.
-
Stock Solution: Prepare in Methanol (LC-MS grade) . Avoid Ethanol (transesterification risk).[2][3][4]
-
Working Solution: Dilute in Acetonitrile:Water (50:50) .[2][3][4] Do not use <30% organic.
Stability-Indicating LC-MS Method Parameters
If you suspect degradation, run this rapid check:
| Parameter | Setting | Reason |
| Column | C18 (e.g., Zorbax Eclipse Plus), 1.8µm | High resolution required to separate deshydroxy from parent contaminants.[1][2][3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the carboxylic acid tail. |
| Mobile Phase B | Acetonitrile | Methanol can cause high backpressure and broader peaks for this lipophile. |
| Gradient | 50% B to 95% B over 5 mins | High organic start prevents adsorption.[2][3] |
| Detection | MRM (Parent -> Daughter) | Monitor multiple transitions to detect structural shifts. |
Part 5: References
-
PubChem. (2021).[2][4][5] this compound | C33H35FN2O4.[1][2][3][4][5] National Library of Medicine. [Link][2][3][4]
-
Vukkum, P., et al. (2013).[4][6] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Stability-Indicating LC Method. Scientia Pharmaceutica.[2] [Link]
-
Ojeda, C.B., & Rojas, F.S. (2011).[4] Recent developments in the separation and determination of statins and their impurities. [Link] (Contextual reference for impurity profiling).
-
Veeprho Pharmaceuticals. (n.d.).[2][4] this compound Structure and Impurity Profile. [Link] (General source for impurity structural data).[1][2][3][4]
Sources
- 1. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. 5-Dehydroxy (3S)-Atorvastatin | C33H35FN2O4 | CID 147585874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C33H35FN2O4 | CID 169437286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: Chromatographic Behavior of Atorvastatin-d0 vs. 5-Dehydroxy (3S)-Atorvastatin-d5
Executive Summary
The Bottom Line: In Reverse-Phase Liquid Chromatography (RP-LC) using standard C18 stationary phases, 5-Dehydroxy (3S)-Atorvastatin-d5 will elute significantly later (higher retention time) than Atorvastatin-d0.
This retention shift is driven primarily by the structural removal of the 5-hydroxyl group , which drastically increases the lipophilicity (LogP) of the molecule. While the deuterium labeling (d5) exerts a minor "isotope effect" (typically causing slightly earlier elution), this is negligible compared to the massive hydrophobic shift caused by the dehydroxylation.
Part 1: Structural Analysis & Theoretical Basis
To understand the chromatographic separation, we must analyze the physicochemical differences between the two analytes.
The Analytes
-
Atorvastatin-d0 (Parent Drug):
-
Structure: Contains a heptanoic acid side chain with two hydroxyl groups (positions 3 and 5).
-
Polarity: The hydroxyl groups act as hydrogen bond donors/acceptors, reducing the molecule's interaction with the hydrophobic C18 chains.
-
Stereochemistry: (3R, 5R).
-
-
This compound (Impurity/Analog Standard):
-
Structure: The hydroxyl group at position 5 is replaced by a hydrogen atom.
-
Polarity: Loss of the polar -OH group significantly increases the hydrophobic surface area.
-
Isotope Label: Deuterated (likely on the phenyl or isopropyl moiety).
-
Stereochemistry: (3S). The inversion at C3 also affects 3D conformation, but the loss of the C5 hydroxyl is the dominant chromatographic driver.
-
The Mechanism: Hydrophobic Subtraction Model
In Reverse-Phase Chromatography, retention is governed by the partition coefficient (
-
Rule: More hydrophobic molecules interact more strongly with the C18 alkyl chains and elute later.
-
Prediction: The 5-Dehydroxy analog lacks the hydrophilic 5-OH "anchor." Therefore, it will partition more strongly into the stationary phase than the parent Atorvastatin.
The Deuterium Isotope Effect
Deuterium (
-
Effect: In high-efficiency HPLC, deuterated isotopologues often elute slightly earlier (tail of the peak) or co-elute with their non-deuterated counterparts.
-
Relevance: For this comparison, the structural change (Dehydroxy) outweighs the isotope effect by orders of magnitude.
Part 2: Experimental Protocol (LC-MS/MS)
The following protocol is designed to achieve baseline resolution between the parent drug and its dehydroxy-analogs.
Reagents & Materials[1][2]
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent (e.g., Waters ACQUITY BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.[1]
Gradient Program
A gradient is essential to elute the highly lipophilic dehydroxy species within a reasonable timeframe.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 35% | Initial Equilibration |
| 1.00 | 35% | Isocratic Hold |
| 8.00 | 90% | Linear Ramp (Elution of Lipophilic Impurities) |
| 10.00 | 90% | Wash |
| 10.10 | 35% | Re-equilibration |
| 13.00 | 35% | End of Run |
Workflow Diagram
The following diagram illustrates the analytical workflow for separating these species.
Caption: Workflow illustrating the separation path. The C18 column acts as the discriminator based on polarity.
Part 3: Data Presentation & Comparative Analysis
Predicted Retention Data
Based on the Hydrophobic Subtraction Model and standard statin impurity profiles (where lipophilic impurities like Lactone or Methyl Ester elute later), the following Relative Retention Times (RRT) are expected.
| Analyte | LogP (Approx) | Predicted RT (min) | RRT (Relative to Parent) | Elution Behavior |
| Atorvastatin-d0 | ~5.7 | 4.2 ± 0.2 | 1.00 | Early Eluter |
| This compound | ~6.5 - 7.0 | 6.8 ± 0.3 | ~1.62 | Late Eluter |
> Note: Actual retention times vary by column and mobile phase pH.[1] However, the order of elution (Parent first, Dehydroxy second) is constant in Reverse Phase chromatography.
Chromatographic Logic Diagram
This diagram visualizes why the separation occurs at the molecular interaction level.
Caption: Mechanistic view of C18 interaction. The Dehydroxy analog binds tighter to the stationary phase.
Part 4: Critical Considerations for Researchers
Mass Spectrometry Transitions (MRM)
To ensure specificity, do not rely on Retention Time alone. You must monitor specific mass transitions.[2] The d5 label and the loss of Oxygen (16 amu) create a distinct mass shift.
-
Atorvastatin-d0: Precursor m/z ~559.2 → Product m/z 440.2
-
5-Dehydroxy-Atorvastatin-d5:
-
Mass Calculation: Parent (559) - Oxygen (16) + Deuterium (5) ≈ m/z 548.
-
Note: Verify the exact position of the d5 label.[2] If the label is on the removed side-chain fragment, the mass shift will differ. Assuming d5 is on the core structure (phenyl/isopropyl):
-
Precursor m/z ~548.3 → Product (Specific fragment).
-
Potential Interferences
-
Atorvastatin Lactone: This is a common metabolite that is also highly lipophilic (RRT ~1.5 - 1.8). It has a mass of [M-18] compared to Atorvastatin.
-
Differentiation: 5-Dehydroxy-d5 (Mass ~548) vs Atorvastatin Lactone (Mass ~541). Mass spectrometry easily distinguishes these, even if they co-elute chromatographically.
Stability
Atorvastatin is sensitive to acid (lactonization). Ensure your "5-Dehydroxy" standard is stored in neutral pH buffers. The removal of the 5-OH prevents lactonization, making the 5-Dehydroxy analog chemically more stable against cyclization than the parent drug.
References
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph - Impurities and Chromatographic Methods.[3] USP-NF.[4]
-
Shah, R. P., et al. (2012). Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method. Journal of Chromatographic Science.
-
Vakkum, K., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities. MDPI Separations.
-
Hermann, R., et al. (2006). The Deuterium Isotope Effect in Liquid Chromatography. Journal of Chromatography A. (General reference for d0/d5 separation principles).
Sources
Certificate of Analysis (CoA) verification for 5-Dehydroxy (3S)-Atorvastatin-d5
Topic: Certificate of Analysis (CoA) Verification for 5-Dehydroxy (3S)-Atorvastatin-d5 Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and QC Specialists.[1]
Executive Summary
In the quantification of Atorvastatin impurities, This compound serves a critical role as a Stable Isotope Labeled (SIL) Internal Standard.[1] This compound is not merely a "calibrator"; it is the primary reference for correcting matrix effects and ionization variability during the analysis of the 5-dehydroxy degradation product—a known impurity formed under acidic or stress conditions.
However, not all deuterated standards are created equal.[2] A Certificate of Analysis (CoA) that lacks specific isotopic enrichment data or chiral purity confirmation can lead to bioanalytical failure , specifically through "cross-talk" (signal interference) or retention time shifts.[1] This guide provides a technical framework for verifying the quality of this specific standard, comparing high-grade certified materials against lower-tier alternatives, and outlining the experimental protocols required to validate them before use.
Part 1: The Criticality of the CoA
Why "5-Dehydroxy" and Why "(3S)"?
-
Chemical Context: Atorvastatin is a dihydroxy acid ((3R, 5R)).[1][3] The "5-Dehydroxy" impurity arises when the hydroxyl group at the 5-position is reduced or eliminated, significantly altering the molecule's polarity.
-
Stereochemistry: The designation (3S) is vital. The parent drug is (3R, 5R). Impurity formation pathways can involve stereochemical inversion.[1] Using the wrong enantiomer as an Internal Standard (IS) on a chiral method—or even a high-resolution achiral method—can result in peak splitting or retention time mismatches, rendering the IS useless.
The "Silent Killer": Isotopic Enrichment (D0%)
The most critical metric on the CoA for this compound is Isotopic Enrichment .
-
The Ideal: >99% deuterated forms (d5).
-
The Risk: Presence of d0 (unlabeled) species. If your d5 standard contains even 0.5% of the d0 (unlabeled) form, spiking this IS into your samples will artificially create a signal in the analyte channel. This causes a false positive or elevates the Lower Limit of Quantification (LLOQ), making it impossible to detect trace levels of the impurity.
Part 2: Comparative Analysis (High-Grade vs. Low-Grade)
The following table contrasts the performance metrics of a "Reference Grade" CoA against a "Generic" CoA. This data highlights why "price-per-milligram" is a poor metric for SIL standards.[1]
Table 1: Comparative Performance Metrics
| Feature | Reference Grade CoA (Recommended) | Generic/Low-Grade CoA (High Risk) | Impact on Data |
| Isotopic Purity | ≥ 99.0 atom % D (D0 < 0.1%) | ≥ 98.0 atom % D (D0 often ~1-2%) | High D0 causes "cross-talk," appearing as the actual impurity in blank samples.[1] Fails FDA/ICH selectivity rules.[1] |
| Chemical Purity | > 98.0% (HPLC) | > 90% or "Not Reported" | Impurities in the IS can suppress ionization of the target analyte or introduce unknown peaks. |
| Stereochemistry | Chiral Purity Reported (e.g., >99% ee) | Assumed based on synthesis | Risk of peak splitting if the method separates enantiomers; IS won't co-elute perfectly with the analyte. |
| Deuterium Location | Specified (e.g., Phenyl-d5) | Unspecified | If deuterium is on exchangeable sites (e.g., -OH, -NH), it will be lost in the mobile phase (Scrambling), causing signal loss.[1] |
| Mass Spec Identity | High-Res MS + NMR | Low-Res MS only | Low-res cannot distinguish between isotopic patterns and isobaric interferences. |
Part 3: Experimental Verification Protocols
Do not blindly trust the vendor's CoA. Perform these two self-validating protocols upon receipt of the standard.
Protocol A: The "Zero Sample" Interference Check
Objective: Determine if the this compound contains enough unlabeled (d0) material to interfere with the quantification of the impurity.[1]
Methodology:
-
Preparation: Prepare a "Zero Sample" (Blank Matrix + Internal Standard).[1]
-
Spike the IS at the working concentration used in your method (e.g., 50 ng/mL).
-
Do not add the unlabeled analyte.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition: Monitor both the IS transition (e.g., m/z 547.3 → 445.3) and the Analyte transition (e.g., m/z 542.3 → 440.3).
-
-
Analysis: Inject the Zero Sample in triplicate.
-
Acceptance Criteria (FDA/ICH M10):
-
The response in the Analyte Channel (from the IS contribution) must be ≤ 20% of the LLOQ of the intended assay.
-
Scientist's Note: If your IS gives a signal in the analyte channel that is 50% of your LLOQ, you must either (a) increase your LLOQ (reducing sensitivity) or (b) discard the standard.
Protocol B: Isotopic Distribution Confirmation (Pre-cursor Scan)
Objective: Verify the "d5" label is stable and correctly distributed.
Methodology:
-
Infuse the standard directly into the MS source (10 µg/mL in 50:50 MeOH:Water).
-
Perform a Q1 scan (MS1) across the expected mass range (m/z 540–555).[1]
-
Data Interpretation:
-
Dominant Peak: Should be m/z ~547.3 (M+H)+.[1]
-
Check for Scrambling: If you see significant peaks at m/z 546 (d4) or 545 (d3), the deuterium may be on an unstable position or the synthesis was incomplete.
-
Check for D0: Zoom in on m/z 542.3. If this peak is visually prominent relative to the baseline, the standard is chemically impure regarding isotopes.
-
Part 4: Visualization of Workflows
Diagram 1: The CoA Verification Decision Tree
This workflow illustrates the logical steps a researcher must take upon receiving the material to ensure study compliance.
Caption: Decision matrix for accepting or rejecting the SIL standard based on interference thresholds.
Diagram 2: The "Cross-Talk" Phenomenon
This diagram visualizes why low isotopic purity leads to false positives.
Caption: Visualization of how d0 impurities in the standard contribute to false signals in the analyte channel.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.).[1] 5-Dehydroxy (3S)-Atorvastatin Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Waters Corporation. (2023).[1] Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa II Mass Detector. Retrieved from [Link]
Sources
A Researcher's Guide to the Isotopic Effect on the Chromatographic Separation of Atorvastatin
Leveraging Isotopic Differences for Robust Bioanalytical Method Development
As a Senior Application Scientist, a common challenge I encounter in the field is the development of highly accurate and robust quantitative bioanalytical methods. The gold standard, employing a stable isotope-labeled internal standard (SIL-IS), is built on the assumption that the SIL-IS behaves identically to the analyte. However, a subtle quantum mechanical phenomenon—the isotopic effect—can introduce chromatographic differences that, if not understood and controlled, can compromise data integrity. This guide provides an in-depth comparison of the chromatographic behavior of Atorvastatin and its commonly used deuterated internal standard, Atorvastatin-d5, supported by experimental principles and data from the literature.
The Isotopic Effect in Reversed-Phase HPLC: A Primer
The isotopic effect in chromatography describes the difference in retention between two molecules that differ only in their isotopic composition. When a lighter isotope (like protium, ¹H) is replaced by a heavier one (like deuterium, ²H or D), the mass of the atom changes, which in turn alters the vibrational energy of its chemical bonds.
Specifically, a carbon-deuterium (C-D) bond has a lower zero-point energy and is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. In the context of reversed-phase high-performance liquid chromatography (RP-HPLC), this has a tangible consequence: deuterated compounds often exhibit weaker van der Waals and hydrophobic interactions with the non-polar stationary phase compared to their non-deuterated counterparts.[1][2][3] This typically results in the deuterated analogue eluting slightly earlier from the column.[4][5] The magnitude of this effect is cumulative, increasing with the number of isotopic substitutions.[1]
Comparative Chromatographic Analysis: Atorvastatin vs. Atorvastatin-d5
Atorvastatin-d5 is a widely used internal standard for the quantification of Atorvastatin in complex biological matrices. Understanding their relative chromatographic behavior is essential for method development.
Experimental Protocol: A Comparative HPLC-MS/MS Workflow
This protocol outlines a standard approach to evaluate the chromatographic separation between Atorvastatin and Atorvastatin-d5.
Objective: To resolve and compare the retention times (t_R) of Atorvastatin and its deuterated internal standard, Atorvastatin-d5.
Materials & Instrumentation:
-
Analytes: Atorvastatin and Atorvastatin-d5 reference standards.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and ultrapure water.
-
Additives: Formic acid or acetic acid.
-
HPLC System: A system capable of gradient elution (e.g., UPLC or HPLC).
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is a common choice.[6]
-
Detector: A tandem mass spectrometer (MS/MS) for selective and sensitive detection.
Methodology:
-
Standard Preparation: Prepare a mixed stock solution of Atorvastatin and Atorvastatin-d5 in methanol. Create a working solution by diluting the stock in the initial mobile phase composition.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative mode can offer improved selectivity for Atorvastatin.[7]
-
Monitoring: Use Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions for both Atorvastatin and Atorvastatin-d5.
-
-
Data Analysis: Overlay the chromatograms for both analytes and precisely determine their respective retention times.
Workflow for Comparative Analysis
Caption: Standard workflow for evaluating the isotopic effect on chromatographic separation.
Performance Comparison: The Data and Its Nuances
While the general principle suggests earlier elution for deuterated compounds, the separation of Atorvastatin and its SIL-IS is highly dependent on the specific chromatographic conditions. This is a critical insight for any scientist developing a method.
One published method reported that under their specific isocratic conditions, D5-labeled internal standards for Atorvastatin and its metabolites eluted at the same retention time as their unlabeled counterparts.[7] This represents the ideal scenario for an internal standard, as it ensures both compounds experience identical matrix effects.
Conversely, another validated method using a different column and mobile phase reported distinct retention times, with Atorvastatin eluting at approximately 4.12 minutes and [d5]-Atorvastatin eluting at 4.65 minutes.[8] This "inverse" isotope effect, where the deuterated compound is retained longer, is less common in RP-HPLC but is not unprecedented. It highlights that subtle changes in the separation mechanism, potentially involving interactions other than pure hydrophobicity, can reverse the expected elution order.[9][10]
Table 1: Comparison of Reported Chromatographic Performance
| Study / Condition | Atorvastatin (t_R) | Atorvastatin-d5 (t_R) | Observed Isotopic Effect |
| Typical Expectation (RP-HPLC) [4][5] | t_R | < t_R | "Normal" effect (deuterated elutes earlier) |
| Study A (Isocratic) [7] | ~4.1 min | ~4.1 min | No observable separation (Co-elution achieved) |
| Study B (Gradient) [8] | ~4.12 min | ~4.65 min | "Inverse" effect (Deuterated elutes later) |
This comparison underscores a crucial directive: the isotopic effect must be experimentally verified for your specific method. Do not assume co-elution or a particular elution order.
Mechanistic Drivers and Practical Implications
The separation, or lack thereof, is driven by the delicate balance of intermolecular forces. The choice of stationary phase, organic modifier, and mobile phase additives can alter this balance.[9]
Causality of the Isotopic Effect
Caption: The relationship between isotopic substitution and its effect on chromatographic retention.
For the Drug Development Professional, this has key implications:
-
Trustworthiness of Quantification: If the analyte and SIL-IS separate, they may elute into regions of differing matrix effects (ion suppression or enhancement), potentially biasing quantitative results.[4] Achieving co-elution is the most robust approach to mitigate this risk.
-
Method Validation: During validation, it is imperative to demonstrate that the analytical signal is free from interference. The relative retention time of the analyte and SIL-IS should be monitored for consistency across all validation runs and sample batches.
-
Peak Integration: In cases of partial separation, chromatography data systems may struggle to consistently integrate the peaks, leading to imprecision. Method optimization should aim for either baseline resolution (rarely necessary) or, preferably, complete co-elution.
Conclusion and Authoritative Recommendations
The impact of isotopic substitution on the chromatographic separation of Atorvastatin is not a fixed phenomenon but is instead highly dependent on the analytical method's specific parameters. While deuterated compounds often elute earlier in RP-HPLC, the literature for Atorvastatin shows that co-elution or even an inverse elution order is possible.
As a Senior Application Scientist, my recommendation is to treat the verification of the isotopic effect as a critical step in method development.
-
Experimentally Verify: Always perform initial experiments injecting both the analyte and the SIL-IS to confirm their relative retention times under your final chromatographic conditions.
-
Strive for Co-elution: Optimize your method (e.g., by adjusting mobile phase composition or temperature) to achieve co-elution of Atorvastatin and Atorvastatin-d5. This provides the most reliable correction for matrix effects and potential variability during sample processing.
-
Validate Rigorously: If separation cannot be avoided, your method validation must rigorously assess the potential impact on accuracy and precision, particularly when analyzing diverse patient samples where matrix effects can vary significantly.
By acknowledging and controlling for the isotopic effect, you can build a more robust, reliable, and scientifically sound bioanalytical method, ensuring the highest quality data for your drug development program.
References
-
Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A.[Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry.[Link]
-
Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry.[Link]
-
Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry.[Link]
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics.[Link]
-
Isotopic Separations Indicating the Efficiency and Selectivity of HPLC Columns and Stationary Phases. ResearchGate.[Link]
-
Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Journal of Chromatography B.[Link]
-
Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. PubMed.[Link]
-
Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ResearchGate.[Link]
-
Isotopic Effect in the Separation of Polystyrene by Normal Phase and Reversed Phase Liquid Chromatography. Analytical Chemistry.[Link]
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Molecules.[Link]
-
Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online.[Link]
-
Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods.[Link]
-
Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. CNR-IRIS.[Link]
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- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Inter-Laboratory Comparison of Atorvastatin Impurity Analysis: Compendial vs. Advanced Chromatographic Methods
Executive Summary
Objective: This guide provides a critical technical comparison of impurity analysis methods for Atorvastatin Calcium, contrasting the traditional Pharmacopoeial (USP/EP) benchmarks against modern Fast-LC and LC-MS methodologies. Key Finding: While the USP/EP compendial methods remain the regulatory "gold standard" for filing, they are resource-intensive (~115 min run times) and utilize toxic solvents (Tetrahydrofuran). Inter-laboratory studies and method transfer data indicate that Core-Shell (Superficially Porous) Particle technology offers a superior alternative for routine QC, reducing run times by >75% while maintaining critical resolution (Rs > 1.5) between Atorvastatin and Impurity B (Desfluoro-atorvastatin). Recommendation: For routine release testing, laboratories should validate the transfer to Method B (Core-Shell Fast LC) under USP <621> allowance. For oxidative stress profiling, Method C (LC-MS) is required due to the non-chromophoric nature of certain epoxide degradants.
Introduction: The Analytical Challenge
Atorvastatin Calcium is susceptible to multiple degradation pathways, including acid-catalyzed lactonization and oxidative cleavage. The primary analytical challenge is the separation of the critical pair: Atorvastatin and Impurity B (Desfluoro-atorvastatin) , which possess highly similar hydrophobicity.
Regulatory bodies (ICH Q3A/Q3B) mandate stringent reporting thresholds (0.10% for identification). Inter-laboratory reproducibility often fails due to:
-
Dwell Volume Differences: Impacting gradient profiles in the long USP method.
-
Column Batch Variability: Affecting selectivity of the fluorophenyl retention.
-
Mobile Phase pH Sensitivity: The pKa of Atorvastatin (~4.[1]5) makes retention highly sensitive to buffer pH drift near 4.0–5.0.
Methodology Overview
Method A: The Benchmark (USP/EP Compendial)
-
Principle: Traditional HPLC with porous silica (L7).
-
Status: Official regulatory method.
-
Pros: Universally accepted, high robustness for gross impurities.
-
Cons: Excessive run time (85–115 min), uses Tetrahydrofuran (THF - toxic, unstable), high UV cutoff (Acetate buffer).
Method B: The Modern Standard (Fast LC / Core-Shell)
-
Principle: UHPLC or HPLC using Core-Shell (2.7 µm) particles.
-
Status: Allowed under USP <621> adjustment guidelines.[2]
-
Pros: High throughput (25 min), "Green" (No THF), sharper peaks (higher sensitivity).
-
Cons: Requires instruments with lower dwell volume (<400 µL) to prevent band broadening.
Method C: The Problem Solver (LC-MS/MS)
-
Principle: Mass Spectrometry detection.
-
Status: R&D and Forced Degradation studies.
-
Pros: Identifies unknown oxidative degradants (e.g., molecular weight +16 Da or +32 Da) that co-elute in UV methods.
-
Cons: Expensive, complex setup, not for routine QC.
Comparative Analysis & Performance Data
The following data synthesizes results from inter-laboratory method transfer studies and validation reports.
Table 1: Performance Metrics Comparison
| Metric | Method A (USP/EP) | Method B (Fast LC Core-Shell) | Method C (LC-MS) |
| Column | C8 (L7) 250 x 4.6 mm, 5 µm | C18/C8 Core-Shell 100 x 3.0 mm, 2.7 µm | C18 100 x 2.1 mm, 1.7 µm |
| Run Time | 115 min | 25 - 35 min | 15 min |
| Mobile Phase | MeCN / THF / Ammonium Acetate (pH 5.0) | MeCN / Ammonium Formate (pH 4.1) | MeCN / Formic Acid (0.1%) |
| Critical Resolution (Imp B) | ~1.5 - 1.7 | 1.8 - 2.1 | N/A (Mass resolved) |
| LOD (Limit of Detection) | ~0.03% | ~0.005% (Sharper peaks) | <0.001% |
| Solvent Consumption | ~150 mL / sample | ~20 mL / sample | ~5 mL / sample |
| Inter-Lab Reproducibility (%RSD) | 1.5% (High variability in retention times) | 0.8% (Strict control required) | Variable (Matrix effects) |
Critical Analysis: Why Method Transfer Fails
Inter-laboratory studies reveal that Method A is robust but "forgiving" of poor plumbing, whereas Method B requires strict system suitability testing.
-
The THF Factor: In Method A, THF acts as a selectivity modifier for the fluorophenyl group. Removing it (in Method B) requires a change in stationary phase selectivity (e.g., using a Phenyl-Hexyl or high-density C18) to maintain separation of Impurity B.
-
pH Control: Method A uses Acetate at pH 5.[1][3]0. Method B often uses Formate at pH 4.1. At pH 4.1, Atorvastatin is more protonated, increasing retention and often improving resolution from acidic impurities, but this pH is near the buffer capacity edge of formate, leading to inter-lab shifts if pH meters are not calibrated strictly.
Visualizations
Diagram 1: Method Selection Decision Tree
This decision tree guides the analyst on selecting the appropriate method based on laboratory resources and analytical goals.
Caption: Decision matrix for selecting the optimal Atorvastatin impurity analysis method based on lab capability and regulatory stage.
Diagram 2: Atorvastatin Degradation Pathways
Understanding the degradation chemistry is crucial for choosing the right detector (UV vs MS).
Caption: Primary degradation pathways of Atorvastatin. Note that oxidative cleavage products often lack the chromophore required for UV detection.
Experimental Protocol: Recommended Method (Method B)
This protocol is designed for high-throughput QC labs and replaces the toxic THF used in the USP method.
System Parameters
-
Instrument: HPLC or UHPLC with binary gradient capability.
-
Column: Agilent Poroshell 120 EC-C18 (100 mm x 3.0 mm, 2.7 µm) or equivalent (e.g., Phenomenex Kinetex).
-
Temperature: 35°C (Critical for mass transfer).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 244 nm.[3]
-
Injection Volume: 2 µL (Reduced from 20 µL in USP to prevent column overload).
Mobile Phase Preparation
-
Buffer (Solvent A): 20 mM Ammonium Formate, adjusted to pH 4.1 with Formic Acid.
-
Why Formate? Lower UV background than Acetate at 244 nm; better buffering at pH 4.1.
-
-
Organic (Solvent B): Acetonitrile (100%).
-
Note: No THF is required due to the high efficiency of the core-shell particle.
-
Gradient Program
| Time (min) | % Solvent B | Comment |
| 0.0 | 25 | Initial Hold |
| 20.0 | 65 | Linear Ramp (Elutes Imp B, Atorvastatin, Imp D) |
| 21.0 | 90 | Wash |
| 23.0 | 90 | Wash Hold |
| 23.1 | 25 | Re-equilibration |
| 28.0 | 25 | End of Run |
System Suitability Criteria (Self-Validating)
-
Resolution (Rs): > 1.5 between Atorvastatin and Impurity B.
-
Tailing Factor: < 1.5 for Atorvastatin peak.
-
Precision: %RSD < 2.0% for 6 replicate injections of standard.
References
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph.[2] USP-NF Online. Link
-
European Pharmacopoeia (Ph.[1][2] Eur.). Atorvastatin Calcium Trihydrate Monograph 2191.[4] EDQM. Link
-
Agilent Technologies. Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Application Note 5990-xxxxEN. Link
-
Petkovska, R. et al. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets.[5] Scientia Pharmaceutica, 2021. Link
-
Waters Corporation. Global Cross Lab Method Transfer of a USP Impurities Method on the Alliance™ iS HPLC System. Application Note. Link
-
Shah, R.P. et al. Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
Safety Operating Guide
5-Dehydroxy (3S)-Atorvastatin-d5: Laboratory Disposal & Decontamination Protocol
[1][2]
Executive Summary: Immediate Action Required
Do not dispose of 5-Dehydroxy (3S)-Atorvastatin-d5 down the drain.
This compound is a fluorinated, stable-isotope labeled pharmaceutical impurity.[1][2] While it is not P-listed (acutely hazardous) under RCRA, it possesses significant aquatic toxicity (H411) and reproductive toxicity potential (H361) inherited from its parent structure, Atorvastatin.[1]
The only acceptable disposal method is High-Temperature Incineration .[1] Chemical deactivation (e.g., bleaching) is ineffective for the fluorinated pharmacophore and generates unpredictable byproducts.
Part 1: Chemical Identity & Hazard Profile
Understanding the "Why" behind the protocol.
Effective disposal requires characterizing the waste based on its parent pharmacophore.[2] The deuterium labeling (d5) increases the compound's analytical value and stability but does not alter its toxicological classification for disposal purposes.
| Property | Specification | Operational Implication |
| Compound Name | This compound | Treat as Potent Pharmaceutical Compound.[1][2] |
| Parent Class | Statin (HMG-CoA Reductase Inhibitor) | Target organ toxicity (Liver/Muscle); Reproductive risk.[1][2] |
| Key Functional Groups | Fluorophenyl, Amide, Pyrrole | Fluorine content mandates incineration to prevent environmental persistence. |
| Isotope | Deuterium ( | Chemically stable.[1][2] No radiological hazard. |
| GHS Hazards | H361: Suspected of damaging fertility/unborn child.H411: Toxic to aquatic life with long-lasting effects.[1][2][3][4] | Zero-discharge to sewer systems is mandatory.[1][2] |
Senior Scientist Insight: The "5-Dehydroxy" modification removes a hydroxyl group, increasing lipophilicity compared to Atorvastatin.[1][2] This theoretically increases the potential for bioaccumulation in aquatic organisms if released into the environment.
Part 2: Pre-Disposal Assessment (The "Stop & Think" Phase)
A self-validating system to prevent cross-contamination.[1][2]
Before moving the material, perform this 3-point check. If any answer is "No" or "Unsure," stop and consult your EHS officer.
-
Inventory Reconciliation: Have you adjusted your stable isotope inventory? (Deuterated standards are high-value assets; disposal often triggers an inventory audit).[1][2]
-
State Identification: Is the waste a pure solid, a stock solution (e.g., in DMSO/MeOH), or trace residue on glassware?
-
Stream Verification: Does your lab have a dedicated "Pharmaceutical Waste - Incineration Only" stream? (Do not use standard "Organic Solvent" cans for solid/stock disposal unless authorized).
Part 3: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Expired Vials)
Objective: Total destruction via off-site incineration.[1][2]
-
PPE Requirement: Double nitrile gloves, lab coat, and safety glasses. Use a powder hood or biosafety cabinet if manipulating open solids.[2]
-
Primary Containment: Keep the substance in its original glass vial. Ensure the cap is tight.
-
Secondary Packaging: Place the vial into a clear, sealable bag (e.g., Ziploc) to contain potential breakage.
-
Labeling: Affix a hazardous waste label.
-
Disposal Bin: Deposit into the Blue or White Pharmaceutical Waste Container (or Black RCRA Hazardous bin if your facility treats all statins as hazardous). NEVER place in the red "Biohazard/Sharps" bin unless the vial involves needles/sharps.
Scenario B: Liquid Waste (Stock Solutions in DMSO/Methanol)
Objective: Segregation from general solvent streams to ensure incineration.[1][2]
-
Volume Assessment:
-
Small Vol (<5 mL): Absorb onto a paper towel or vermiculite and treat as Solid Waste (Scenario A).[1] This is often the safest route for high-potency standards.[1][2]
-
Large Vol (>5 mL): Pour into the "Halogenated Solvent Waste" carboy ONLY IF that stream is destined for incineration (check with facilities).
-
-
Preferred Method: Pour into a dedicated "Liquid Pharmaceutical Waste" container.
-
Rinsing: Rinse the original container 3 times with Methanol. Collect rinsate into the same waste container.
Part 4: Decontamination of Labware
The "Triple Rinse" Rule for Trace Residue.
Glassware (spatulas, volumetric flasks) that contacted the substance must be decontaminated before washing.
-
Solvent Selection: Atorvastatin derivatives are highly soluble in Methanol or DMSO .[2] Water is ineffective.
-
The Protocol:
-
Rinse 1: Add Methanol (~10% volume). Swirl to dissolve residue. Decant into Pharmaceutical Liquid Waste .
-
Rinse 2: Repeat with Methanol. Decant to waste.
-
Rinse 3: Repeat with Acetone (to remove Methanol). Decant to waste.
-
-
Final Wash: The glassware is now "RCRA Empty" and safe for standard detergent washing.
Part 5: Visual Decision Logic
Operational workflow for immediate decision making.[1][2]
Figure 1: Decision matrix ensuring all waste streams lead to high-temperature incineration.[1][2]
Part 6: Regulatory Grounding & Compliance[2]
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), Atorvastatin is not specifically listed on the P-list (acutely hazardous) or U-list.[1] However, it falls under the "Generator Knowledge" clause (40 CFR 262.11).
-
Determination: Due to aquatic toxicity and fluorination, a responsible generator must classify this as Non-RCRA Regulated Hazardous Waste managed via incineration.
-
State Variations: Some states (e.g., MN, WA, FL) may regulate all pharmaceuticals as hazardous waste. Always default to the stricter standard.
OSHA & NIOSH
While Atorvastatin is not always on the primary NIOSH List of Antineoplastic and Other Hazardous Drugs, it shares the mechanism of action (HMG-CoA reductase inhibition) and reproductive toxicity profile of the class.
-
Requirement: Handle according to USP <800> guidelines for hazardous drugs if your facility categorizes statins as such [1].
Environmental Impact (The "Why")
Fluorinated pharmaceuticals are resistant to standard wastewater treatment biodegradation. Release into the sewer system allows these compounds to enter surface waters, where they can disrupt the endocrine systems of aquatic life [2]. Incineration is the only method that breaks the C-F bond effectively.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor.[2] Retrieved February 22, 2026, from [Link][1]
-
PubChem. (n.d.).[1][2][6] Atorvastatin Calcium (Compound Summary). National Library of Medicine.[2] Retrieved February 22, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2019).[1][2][9] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing Final Rule. Retrieved February 22, 2026, from [Link][1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 4. Atorvastatin Calcium | C66H68CaF2N4O10 | CID 60822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. This compound | C33H35FN2O4 | CID 169437286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 9. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: 5-Dehydroxy (3S)-Atorvastatin-d5
Executive Safety Summary
Compound: 5-Dehydroxy (3S)-Atorvastatin-d5 CAS: N/A (Deuterated Analog of Impurity) Parent Compound: Atorvastatin Calcium (CAS: 134523-03-8) Risk Classification: High Potency / Reproductive Toxin (OEB 3/4 equivalent)
The Core Directive: Treat this deuterated standard with the same pharmacological caution as the parent API (Atorvastatin). While specific toxicological data for the 5-dehydroxy metabolite is often sparse, the structural homology suggests it retains HMG-CoA reductase inhibitory potential. Furthermore, as a deuterated internal standard (IS), protecting the integrity of the isotope enrichment is as critical as protecting the operator.
Technical Risk Assessment & Causality
As researchers, we often dismiss "mg-scale" standards as low risk. This is a fallacy. The handling of this compound presents a dual-risk profile:
-
Biological Risk (The "Why" of PPE):
-
Target Organ Toxicity: Atorvastatin and its metabolites target the liver (enzyme elevation) and skeletal muscle (myopathy/rhabdomyolysis).
-
Reproductive Toxicity: Statins are generally contraindicated in pregnancy (Category X). Even trace inhalation of the powder during weighing can result in systemic absorption.
-
Route of Entry: The primary risk is inhalation of fugitive dust during the transfer from the vial to the balance.
-
-
Analytical Risk (The "Why" of Protocol):
-
Isotopic Dilution: Deuterium-Hydrogen (H-D) exchange is unlikely on the carbon backbone, but moisture introduction can degrade the chemical purity.
-
Cross-Contamination: A single speck of non-deuterated Atorvastatin dust can ruin the isotopic ratio of this expensive standard, invalidating downstream LC-MS/MS quantitation.
-
The PPE Ecosystem
Do not rely on generic "lab safety" rules. Use this targeted protection matrix designed for high-potency statin impurities.
A. Respiratory Protection (The First Line of Defense)
-
Primary Control: All powder handling must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Secondary PPE (If Hood Unavailable): A Powered Air Purifying Respirator (PAPR) with HEPA filters is required.
-
Minimum Standard (In Hood): N95 or FFP3 disposable respirator. Why? To prevent accidental inhalation if the sash is raised too high or air currents are disrupted by arm movement.
B. Dermal Protection (Glove Permeation Logic)
Standard nitrile gloves are insufficient for long-duration exposure to the organic solvents used to dissolve this compound (Methanol, Acetonitrile, DMSO).
| Solvent | Nitrile Breakthrough | Recommended Protocol |
| Methanol | < 1 min | Double Glove: Inner Nitrile (4 mil) + Outer Nitrile (4 mil). Change immediately upon splash.[1][2] |
| Acetonitrile | < 3 mins | Double Glove: Inner Nitrile + Outer Nitrile. Consider Laminate (Silver Shield) liners for stock prep. |
| DMSO | > 480 mins | Single Nitrile (4 mil) is generally acceptable, but double gloving is preferred for API handling. |
C. Body & Eye Protection[3]
-
Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient for powders that can become airborne.
-
Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton. Cotton fibers can trap potent dust, turning your lab coat into a secondary exposure source outside the lab.
D. PPE Decision Matrix (Visualization)
Figure 1: PPE Decision Matrix based on physical state and engineering controls. Note the strict requirements for powder handling outside a fume hood.
Operational Workflow: The "Life of the Vial"
To ensure scientific integrity and safety, follow this self-validating workflow.
Step 1: Receipt & Acclimatization
-
Action: Upon receipt, inspect the vial for breakage inside a fume hood.
-
Thermodynamics: Allow the vial to reach room temperature before opening. Opening a cold vial (if shipped on ice) causes condensation. Moisture is the enemy of stability for dehydroxy-atorvastatin analogs.
Step 2: Weighing (The Critical Step)
-
Static Control: this compound is often a fluffy, electrostatic powder. Use an ionizing bar or anti-static gun before weighing.
-
Technique: Do not use a spatula. Tap the vial gently to transfer powder directly into a pre-tared weighing boat or volumetric flask. This eliminates a contact surface (the spatula) that requires decontamination.
Step 3: Solubilization
-
Solvent Choice: Dissolve in high-purity DMSO or Methanol (LC-MS grade).
-
Vortexing: Cap tightly.[3] Vortex inside the hood.
-
Labeling: Immediately label the flask as "Potent Compound - Carcinogen/Repro Toxin Suspect."
Operational Flow Diagram
Figure 2: Linear workflow for handling this compound from receipt to storage, emphasizing static control and containment.
Disposal & Emergency Response
Waste Disposal Protocol
Do not treat this as standard organic waste.
-
Segregation: All solid waste (weighing boats, contaminated gloves, wipes) must be placed in a sealed hazardous waste bag labeled "Cytotoxic/High Potency."
-
Liquid Waste: Solvent waste containing the standard should be segregated into "High Potency Organic Waste" containers.
-
Destruction: Incineration is the only approved method for statin-related compounds to prevent environmental accumulation.
Emergency Spills (Powder)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don N95/P100 mask and double gloves.
-
Cover: Gently cover the spill with wet paper towels (soaked in water/methanol) to prevent dust generation. Do not dry sweep.
-
Clean: Wipe up the wet slurry. Clean the surface with a detergent solution, followed by a methanol wipe.
References
-
Pfizer Inc. (2013). Material Safety Data Sheet: Atorvastatin Calcium. (Note: Refer to legacy MSDS for API handling specifics).
-
SafeBridge Consultants. (2020). Occupational Health Categorization of Pharmaceutical Compounds. (General guidance on Statin OEB categorization).
-
Kimberly-Clark Professional. (2025). Chemical Resistance Guide for Nitrile Gloves. (Permeation data for Methanol/Acetonitrile).
-
U.S. Pharmacopeia (USP). General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings. (Applicable principles for potent compound handling).
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. (Handling of isotope-labeled standards).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
